Ebv ebna3B (416-424)
Description
BenchChem offers high-quality Ebv ebna3B (416-424) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ebv ebna3B (416-424) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C48H80N10O14 |
|---|---|
Poids moléculaire |
1021.2 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C48H80N10O14/c1-10-26(7)35(50)43(66)56-37(25(5)6)45(68)58-39(28(9)60)47(70)53-32(22-34(61)62)41(64)52-31(21-29-17-13-12-14-18-29)40(63)54-33(23-59)42(65)55-36(24(3)4)44(67)57-38(27(8)11-2)46(69)51-30(48(71)72)19-15-16-20-49/h12-14,17-18,24-28,30-33,35-39,59-60H,10-11,15-16,19-23,49-50H2,1-9H3,(H,51,69)(H,52,64)(H,53,70)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H,58,68)(H,61,62)(H,71,72)/t26-,27-,28+,30-,31-,32-,33-,35-,36-,37-,38-,39-/m0/s1 |
Clé InChI |
JONAPYNNFOHTBN-BWJJPWIHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Ebv ebna3B (416-424) peptide sequence and function
An In-Depth Technical Guide to the EBV EBNA3B (416-424) Peptide
This guide provides a comprehensive overview of the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) (416-424) peptide, a critical epitope in the cellular immune response to EBV infection. It is intended for researchers, scientists, and drug development professionals working in immunology, virology, and oncology.
Core Peptide Information
The EBNA3B (416-424) peptide is a well-characterized, immunodominant epitope derived from the Epstein-Barr virus, a human herpesvirus that infects over 90% of the world's population. This peptide is a primary target for cytotoxic T-lymphocytes (CTLs) in individuals carrying specific Human Leukocyte Antigen (HLA) types, playing a crucial role in immune surveillance and control of EBV-infected cells.
| Property | Description |
| Protein Source | Epstein-Barr virus nuclear antigen 3B (EBNA3B) |
| Sequence Location | Amino acids 416-424 |
| Amino Acid Sequence | IVTDFSVIK (Isoleucine-Valine-Threonine-Aspartic Acid-Phenylalanine-Serine-Valine-Isoleucine-Lysine) |
| MHC Restriction | HLA-A11:01, HLA-A68:01[1] |
| Immunological Function | Acts as an immunodominant epitope for CD8+ cytotoxic T-lymphocytes (CTLs)[2]. |
| Primary Application | T-cell assays, immune monitoring, antigen-specific T-cell stimulation, and research into immunotherapies for EBV-associated malignancies and lymphoproliferative disorders[1]. |
Quantitative Data Summary
The immunodominance and high affinity of the IVTDFSVIK peptide have been quantified through various immunological assays. The following tables summarize key findings from the literature.
Table 2.1: Cytotoxicity Data
CTLs specific for the EBNA3B (416-424) peptide can efficiently lyse target cells presenting this epitope.
| Assay Type | Effector Cells | Target Cells | E:T Ratio | Peptide Concentration | % Specific Lysis | Reference |
| 51Cr Release | Polyclonal T-cells | Autologous PHA Blasts | 10:1 | 5 µg/ml | ~40% | [3] |
Table 2.2: T-Cell Frequency
The frequency of T-cells recognizing this peptide can be measured using assays such as ELISpot.
| Assay Type | Donor PBMCs | Stimulation Condition | SFU per 105 Cells | Reference |
| IFN-γ ELISpot | HLA-A*03 Donor | 12-day pre-stimulation with IVTDFSVIK peptide | ~150 | [4] |
Table 2.3: TCR Affinity Profile
The T-cell receptor (TCR) repertoire responding to the IVTDFSVIK epitope is diverse, including both high and low-affinity clones. This is often assessed indirectly by the degree to which anti-CD8 antibodies can inhibit CTL function.
| CTL Clone Origin | TCR Clonotype | Peptide Specificity | % Inhibition by anti-CD8 mAb | Implied TCR Affinity | Reference |
| Donor 1 | LC13 | IVTDFSVIK | >90% | Low | [2] |
| Donor 1 | LC14 | IVTDFSVIK | ~20% | High | [2] |
| Donor 2 | SB10 | IVTDFSVIK | ~80% | Low | [2] |
| Donor 2 | SB12 | IVTDFSVIK | ~30% | High | [2] |
Signaling and Experimental Workflow Diagrams
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the cellular pathway by which the endogenous EBNA3B protein is processed and the IVTDFSVIK peptide is presented on the cell surface by HLA-A*11:01 molecules to be recognized by CD8+ T-cells.
Caption: MHC Class I processing and presentation of the EBNA3B (416-424) peptide.
Experimental Workflow: 51Cr Release Cytotoxicity Assay
This diagram outlines the major steps involved in a standard Chromium-51 release assay to measure the cytotoxic potential of peptide-specific T-cells.
Caption: Workflow diagram for a 51Cr release cytotoxicity assay.
Experimental Workflow: ELISpot Assay
This diagram details the workflow for an Enzyme-Linked Immunospot (ELISpot) assay used to quantify the frequency of cytokine-producing, peptide-specific T-cells.
Caption: Workflow diagram for an Enzyme-Linked Immunospot (ELISpot) assay.
Detailed Experimental Protocols
CTL Cytotoxicity Assay (51Cr Release)
This protocol describes a standard method for measuring the ability of CTLs to lyse target cells pulsed with the EBNA3B (416-424) peptide.
Materials:
-
Effector Cells: EBNA3B (416-424)-specific CTL line or clones.
-
Target Cells: Autologous PHA-activated T-cell blasts or an HLA-A*11:01-positive lymphoblastoid cell line (LCL).
-
Peptide: Synthetic IVTDFSVIK peptide (e.g., >90% purity).
-
Radioisotope: Sodium Chromate (Na₂⁵¹CrO₄).
-
Assay Medium: RPMI 1640 + 10% FBS.
-
96-well round-bottom plates.
-
Gamma counter.
-
Triton X-100 or SDS for maximum release controls.
Procedure:
-
Target Cell Preparation: Harvest target cells (1-2 x 106 cells per condition) and wash with assay medium.
-
Radiolabeling: Resuspend cells in a small volume (e.g., 100 µL) of assay medium. Add 50-100 µCi of ⁵¹Cr and incubate for 60-90 minutes at 37°C, mixing gently every 20 minutes.
-
Washing: After incubation, wash the labeled target cells three times with 10-15 mL of cold assay medium to remove unincorporated ⁵¹Cr. Centrifuge at a gentle speed (e.g., 300 x g) for 5-7 minutes for each wash.
-
Peptide Pulsing: Resuspend the washed target cells in assay medium. Add the IVTDFSVIK peptide to a final concentration of 1-10 µg/mL. Incubate for 60 minutes at 37°C. Wash the cells once more to remove excess peptide.
-
Cell Plating: Resuspend the final washed target cells to a concentration of 1 x 105 cells/mL. Add 100 µL (10,000 cells) to each well of a 96-well round-bottom plate.
-
Effector Cell Plating: Prepare serial dilutions of effector cells to achieve the desired Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1). Add 100 µL of the effector cell suspension to the appropriate wells.
-
Control Wells:
-
Spontaneous Release: Add 100 µL of medium only to target cells (no effectors).
-
Maximum Release: Add 100 µL of medium containing 1-2% Triton X-100 to target cells.
-
-
Incubation: Centrifuge the plate briefly (100 x g for 1 minute) to initiate cell contact and incubate for 4-5 hours at 37°C in a CO₂ incubator[3][5].
-
Harvesting: After incubation, centrifuge the plate again. Carefully harvest 30-100 µL of supernatant from each well and transfer to counting tubes or a LumaPlate™.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the harvested supernatants using a gamma counter.
-
Calculation: Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100.
Enzyme-Linked Immunospot (ELISpot) Assay
This protocol details the measurement of IFN-γ secreting T-cells in response to stimulation with the EBNA3B (416-424) peptide.
Materials:
-
Human IFN-γ ELISpot kit (containing capture Ab, detection Ab, and enzyme conjugate).
-
PVDF-membrane 96-well plates.
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*11:01 positive donor.
-
Peptide: Synthetic IVTDFSVIK peptide.
-
Cell Culture Medium: RPMI 1640 + 10% FBS.
-
Substrate for enzyme (e.g., BCIP/NBT).
-
ELISpot plate reader.
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody as per the manufacturer's instructions. Typically, this involves overnight incubation at 4°C.
-
Plate Preparation: The next day, wash the plates 4-5 times with sterile PBS to remove excess antibody. Block the wells by incubating with cell culture medium for at least 1-2 hours at 37°C to prevent non-specific binding.
-
Cell Preparation: Thaw and wash cryopreserved PBMCs. Resuspend in culture medium and count viable cells. Adjust the cell concentration to 2-4 x 106 cells/mL.
-
Stimulation:
-
Remove the blocking medium from the plate.
-
Add 100 µL of cell suspension (200,000 - 400,000 cells) to each well.
-
Add the IVTDFSVIK peptide to test wells at a final concentration of 1-10 µg/mL.
-
Controls: Include wells with cells only (negative control) and cells with a mitogen like Phytohaemagglutinin (PHA) (positive control).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator. Do not disturb the plate during this period.
-
Detection:
-
Discard cells and wash the plate 5-6 times with PBS containing 0.05% Tween 20 (PBST).
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate again with PBST.
-
Add the enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) and incubate for 1-1.5 hours at room temperature.
-
Perform a final series of washes with PBST and then PBS.
-
-
Spot Development: Add the substrate solution (e.g., BCIP/NBT) to each well. Monitor closely until distinct spots emerge (typically 5-20 minutes).
-
Stopping and Analysis: Stop the reaction by washing the plate extensively with tap water. Allow the plate to dry completely.
-
Counting: Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million input cells.
Generation of Recombinant Vaccinia Virus for Antigen Presentation
This protocol provides a general workflow for creating a recombinant vaccinia virus that expresses the EBNA3B protein, which can then be used to infect target cells for CTL assays.
Materials:
-
Plasmid Transfer Vector (e.g., pSC11) containing the EBNA3B gene flanked by vaccinia virus sequences (e.g., from the Thymidine Kinase (TK) gene).
-
Wild-type vaccinia virus (e.g., WR strain).
-
Cell line for transfection and recombination (e.g., CV-1 or BS-C-1 cells).
-
Cell line for plaque purification (e.g., HuTK- 143B cells).
-
Transfection reagent (e.g., Lipofectamine).
-
5-bromo-2'-deoxyuridine (BrdU) for selection.
-
X-Gal for screening (if the vector contains a lacZ gene).
Procedure:
-
Infection: Seed CV-1 cells in a 6-well plate. The next day, infect the confluent monolayer with wild-type vaccinia virus at a low multiplicity of infection (MOI) of ~0.05 pfu/cell. Incubate for 1-2 hours.
-
Transfection: Following infection, transfect the cells with the EBNA3B plasmid transfer vector using a suitable transfection reagent. Homologous recombination will occur within the cytoplasm of the infected cells between the plasmid and the viral genome.
-
Harvesting: After 2-3 days, when a widespread cytopathic effect is visible, harvest the cells by scraping. Subject the cell suspension to three cycles of freeze-thawing to lyse the cells and release the virus progeny (a mix of wild-type and recombinant virus).
-
Plaque Purification and Selection:
-
Prepare serial dilutions of the viral lysate.
-
Infect confluent monolayers of HuTK- 143B cells (which are TK-deficient) with the viral dilutions.
-
Overlay the cells with an agar (B569324) medium containing BrdU. Only TK-negative recombinant viruses (where the EBNA3B gene has replaced the TK gene) will be able to form plaques in the presence of BrdU.
-
If using a lacZ-containing vector, a second agar overlay containing X-Gal can be added. Recombinant plaques will turn blue.
-
-
Isolation of Recombinant Virus: Pick several well-isolated blue plaques and transfer each to a separate tube containing medium.
-
Amplification: Use the plaque isolates to infect fresh cell monolayers to amplify the virus stock. Repeat the plaque purification process at least two more times to ensure a pure recombinant virus stock.
-
Stock Preparation and Titration: Prepare a large-scale culture to generate a high-titer virus stock. Determine the final titer (plaque-forming units per mL) of the recombinant EBNA3B-vaccinia virus stock by plaque assay. This stock can now be used to infect target cells for antigen presentation studies.
References
- 1. jpt.com [jpt.com]
- 2. Epitope-dependent Selection of Highly Restricted or Diverse T Cell Receptor Repertoires in Response to Persistent Infection by Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Assessment of the cytolytic potential of a multivirus-targeted T cell therapy using a vital dye-based, flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Role of ebna3B in Epstein-Barr virus latency
An In-depth Technical Guide on the Role of EBNA3B in Epstein-Barr Virus Latency
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus that establishes lifelong latent infection and is associated with several malignancies. The Epstein-Barr Nuclear Antigen 3 (EBNA3) family of proteins, comprising EBNA3A, EBNA3B, and EBNA3C, are crucial for regulating the latent phase of the viral life cycle. While EBNA3A and EBNA3C are recognized as viral oncoproteins essential for the transformation of B-lymphocytes in vitro, EBNA3B presents a contrasting role. It is dispensable for B-cell transformation in laboratory settings but functions as a virus-encoded tumor suppressor in vivo. This guide provides a comprehensive technical overview of the molecular functions of EBNA3B, its role in immune evasion, its impact on cellular gene expression, and its interactions with host cell machinery, supported by quantitative data and detailed experimental protocols.
Introduction: The EBNA3 Protein Family
The EBNA3 proteins are encoded by three adjacent genes in the EBV genome and are transcribed from the Cp or Wp promoters during latent infection in B-cells.[1][2] Despite sharing some structural homology, particularly in their N-terminal domains, the functions of the EBNA3 proteins are distinct and, in some cases, opposing.[3] EBNA3A and EBNA3C are critical for driving B-cell proliferation and preventing apoptosis, thereby acting as oncoproteins.[3][4] In stark contrast, EBNA3B acts to attenuate the oncogenic potential of EBV, highlighting a finely tuned balance in the viral strategy for establishing persistent infection.[4]
Molecular Functions of EBNA3B
EBNA3B is a nuclear protein that functions as a transcriptional regulator. It does not bind to DNA directly but is recruited to chromatin through interactions with cellular DNA-binding proteins.
Transcriptional Repression
The primary characterized function of EBNA3B is the repression of host gene transcription.[5] Chromatin immunoprecipitation sequencing (ChIP-seq) studies have identified thousands of genomic binding sites for EBNA3B in lymphoblastoid cell lines (LCLs).[6] A significant portion of these sites are associated with genes that are downregulated in the presence of functional EBNA3B, suggesting a direct repressive role.[3]
Interaction with Host Transcription Factors
EBNA3B's influence on gene expression is mediated through its interaction with host transcription factors. The most well-characterized interaction for all EBNA3 proteins is with the cellular transcription factor RBP-Jκ (also known as CBF1), a key component of the Notch signaling pathway.[6] However, a substantial number of EBNA3B binding sites on the genome do not co-localize with RBP-Jκ, indicating that other transcription factors are also involved in its recruitment to specific gene loci.[6]
EBNA3B as a Viral Tumor Suppressor
The tumor-suppressive properties of EBNA3B are primarily linked to its role in modulating the host immune response to EBV-infected cells.
Regulation of Chemokine Expression and T-Cell Recruitment
A critical function of EBNA3B is the regulation of the chemokine CXCL10, a potent chemoattractant for T-cells.[4] LCLs infected with EBV lacking EBNA3B (EBNA3BKO) exhibit significantly reduced secretion of CXCL10.[4] This impairment in chemokine production leads to decreased recruitment of T-cells to the site of infected B-cells, allowing them to evade immune surveillance.[4] In vivo studies using humanized mouse models have demonstrated that infection with EBNA3BKO EBV results in more aggressive and immune-evasive lymphomas that lack T-cell infiltration.[4]
Control of B-Cell Proliferation
While dispensable for B-cell transformation in vitro, EBNA3B appears to modulate the proliferation of EBV-infected B-cells. B-cells infected with EBNA3BKO EBV have been shown to expand more rapidly compared to those infected with wild-type EBV.[4] This suggests that EBNA3B normally functions to restrain the proliferation of latently infected B-cells, which may be a strategy to avoid triggering a robust immune response and to promote long-term persistence.
EBNA3B Mutations in Human Lymphomas
The clinical relevance of EBNA3B's tumor-suppressive function is underscored by the identification of inactivating mutations and truncations in the EBNA3B gene in various EBV-positive human lymphomas, including diffuse large B-cell lymphoma (DLBCL), Hodgkin lymphoma (HL), and Burkitt lymphoma (BL).[4] Cell lines derived from these lymphomas with mutated EBNA3B exhibit similar phenotypes to experimentally generated EBNA3BKO LCLs, including reduced CXCL10 secretion.[4]
Data Presentation
Table 1: Quantitative Gene Expression Changes Regulated by EBNA3B
| Gene | Cell Type | Experimental Condition | Fold Change | Method | Reference |
| CXCR4 | LCL | EBNA3B-/3Clow vs. Wild-Type | ~2.5-fold increase | Microarray | [5] |
| CXCR4 | LCL | EBNA3B-/3Clow and EBNA3B- vs. Wild-Type | ≥10-fold increase | qRT-PCR | [5] |
| CXCL10 | LCL | EBNA3BKO vs. Wild-Type | Reduced Secretion | ELISA | [4] |
| CXCL10 | LCL | EBNA3BKO vs. Wild-Type | Reduced mRNA | qPCR | [4] |
Table 2: B-Cell Proliferation in the Absence of EBNA3B
| Cell Type | Experimental Condition | Observation | Method | Reference |
| Primary B-cells | Infection with EBNA3BKO EBV vs. Wild-Type EBV | Increased rate of expansion | CFSE dilution assay | [4] |
Table 3: EBNA3B Genomic Binding Sites (ChIP-seq Data)
| Parameter | Value | Cell Type | Reference |
| Total EBNA3B-bound sites | 3,033 | LCL | [6] |
| Overlap with EBNA3A | ~21% | LCL | [6] |
| Overlap with EBNA3C | ~22% | LCL | [6] |
| Overlap with EBNA2 | ~37% | LCL | [6] |
| Sites lacking RBPJ binding | ~57% | LCL | [6] |
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for EBNA3B
This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of EBNA3B in EBV-infected lymphoblastoid cell lines.
1. Cell Fixation and Chromatin Preparation:
-
Harvest approximately 50 x 106 LCLs per immunoprecipitation.
-
Cross-link proteins to DNA by incubating cells with 1% formaldehyde (B43269) for 15 minutes at room temperature.
-
Quench the cross-linking reaction with 0.125 M glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to EBNA3B (or an epitope tag if using a tagged virus).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
4. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA according to the manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align the sequencing reads to the human and EBV genomes.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, representing EBNA3B binding sites.
Luciferase Reporter Assay for Promoter Activity
This protocol is for assessing the effect of EBNA3B on the transcriptional activity of a specific gene promoter (e.g., CXCR4).
1. Plasmid Construction:
-
Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).
-
Prepare an expression vector for EBNA3B and a control vector (e.g., empty pcDNA3).
-
Include a co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
2. Cell Transfection:
-
Plate host cells (e.g., HEK293T or an EBV-negative B-cell line) in 24-well plates.
-
Co-transfect the cells with the promoter-reporter plasmid, the EBNA3B expression plasmid (or control), and the normalization plasmid using a suitable transfection reagent.
3. Cell Lysis and Luciferase Assay:
-
24-48 hours post-transfection, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly luciferase activity from the experimental reporter and the Renilla luciferase activity from the control reporter using a dual-luciferase assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in promoter activity in the presence of EBNA3B compared to the control.
In Vitro B-Cell Proliferation Assay using CFSE
This protocol is used to measure and compare the proliferation rates of B-cells infected with wild-type and EBNA3BKO EBV.
1. B-Cell Isolation and Labeling:
-
Isolate primary B-lymphocytes from human peripheral blood.
-
Resuspend the cells in PBS and label them with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 0.5-5 µM for 10-20 minutes at 37°C.
-
Quench the labeling reaction by adding complete culture medium containing fetal bovine serum.
2. Infection and Culture:
-
Infect the CFSE-labeled B-cells with wild-type or EBNA3BKO EBV.
-
Culture the infected cells for several days (e.g., up to 14 days).
3. Flow Cytometry Analysis:
-
At various time points, harvest the cells and analyze them by flow cytometry.
-
Use the fluorescein (B123965) (FITC) channel to detect CFSE fluorescence.
-
As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division.
-
Gate on the live B-cell population and analyze the CFSE histogram to identify distinct peaks corresponding to successive generations of divided cells.
4. Data Analysis:
-
Quantify the percentage of cells in each division peak.
-
Calculate a proliferation index, which is a measure of the average number of divisions that the responding cells have undergone.
-
Compare the proliferation profiles of cells infected with wild-type and EBNA3BKO EBV.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Functional overview of EBNA3B in EBV latency.
Caption: Workflow for Chromatin Immunoprecipitation Sequencing.
Conclusion
EBNA3B plays a unique and critical role in the lifecycle of Epstein-Barr virus. Unlike its oncogenic counterparts, EBNA3A and EBNA3C, EBNA3B functions as a viral tumor suppressor that modulates host immune responses and restrains B-cell proliferation. Its ability to regulate chemokine expression, particularly CXCL10, is central to this function. The presence of inactivating mutations in EBNA3B in human lymphomas highlights its importance in controlling EBV-driven tumorigenesis. A thorough understanding of EBNA3B's molecular mechanisms provides valuable insights into EBV pathogenesis and may reveal novel therapeutic targets for the treatment of EBV-associated malignancies. Professionals in drug development may consider strategies to restore or mimic EBNA3B function as a potential anti-lymphoma therapy.
References
- 1. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EBNA leader protein orchestrates chromatin architecture remodeling during Epstein-Barr virus-induced B cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extensive Co-Operation between the Epstein-Barr Virus EBNA3 Proteins in the Manipulation of Host Gene Expression and Epigenetic Chromatin Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EBNA3B-deficient EBV promotes B cell lymphomagenesis in humanized mice and is found in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EBNA-3B- and EBNA-3C-Regulated Cellular Genes in Epstein-Barr Virus-Immortalized Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epstein-Barr Virus Nuclear Antigen 3 (EBNA3) Proteins Regulate EBNA2 Binding to Distinct RBPJ Genomic Sites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the EBV EBNA3B (416-424) T-cell Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, establishes a lifelong latent infection in the majority of the world's population. While typically asymptomatic, EBV is associated with a range of malignancies and autoimmune diseases, including infectious mononucleosis (IM), Burkitt's lymphoma, nasopharyngeal carcinoma, and multiple sclerosis.[1][2] The host immune system, particularly cytotoxic T lymphocytes (CTLs), plays a crucial role in controlling EBV-infected B cells. A key target for this immune surveillance is the Epstein-Barr nuclear antigen 3B (EBNA3B). This guide focuses on a specific, immunodominant nonapeptide epitope derived from EBNA3B, spanning amino acids 416-424, with the sequence IVTDFSVIK. This epitope is a critical target for the CD8+ T-cell response in individuals with specific HLA class I alleles, making it a significant area of interest for diagnostics, vaccine development, and immunotherapeutic strategies.
Core Epitope Characteristics
The EBNA3B (416-424) peptide, with the amino acid sequence Isoleucine-Valine-Threonine-Aspartic Acid-Phenylalanine-Serine-Valine-Isoleucine-Lysine (IVTDFSVIK), is a well-characterized, immunodominant CD8+ T-cell epitope.[3][4] Its recognition by the immune system is primarily restricted by the HLA-A11:01 allele.[5][6][7][8] There is also evidence suggesting that this peptide can be presented by the HLA-A68:01 allele.[5][6][9]
Immunodominance
In HLA-A11-positive individuals, the T-cell response to EBV is often focused on a limited number of epitopes, with IVTDFSVIK being a prominent target.[3][4] This immunodominance is particularly evident during primary EBV infection, such as in patients with infectious mononucleosis, where a significant fraction of the responding CD8+ T-cell population can be specific for this single epitope.[3] The high frequency of T-cells targeting this epitope underscores its importance in the natural immune control of EBV.
Quantitative Data on T-cell Responses
The cellular immune response to the EBNA3B (416-424) epitope can be quantified using various immunological assays. The following tables summarize available data on T-cell frequency and cytotoxic activity.
| Parameter | Healthy EBV+ Donors | Infectious Mononucleosis (IM) Patients | Reference |
| Frequency of Circulating Specific CD8+ T-cells | Low but detectable | Significantly expanded, can constitute a major portion of the CD8+ T-cell response | [3] |
| Effector to Target (E:T) Ratio | Target Cells | % Specific Lysis | Reference |
| 5:1 | Peptide-pulsed autologous cells | High | [3][10][11] |
| Varies | EBV-transformed B-cell lines (LCLs) | Variable, dependent on LCL recognition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of T-cell responses to the EBNA3B (416-424) epitope. The following are protocols for key experiments.
Chromium-51 Release Assay for Cytotoxicity
This assay measures the ability of EBNA3B (416-424)-specific CTLs to lyse target cells presenting the epitope.
Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant and can be quantified.
Methodology:
-
Target Cell Preparation:
-
Use an HLA-A11-positive B-lymphoblastoid cell line (LCL) or other suitable target cells.
-
Incubate target cells (approximately 1 x 10⁶ cells) with 100 µCi of ⁵¹Cr (sodium chromate) in a 37°C water bath for 60-90 minutes, with occasional mixing.
-
Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.
-
Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A11-positive, EBV-seropositive donor.
-
Optionally, expand EBNA3B (416-424)-specific CTLs by in vitro stimulation with the IVTDFSVIK peptide.
-
Prepare serial dilutions of effector cells to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
-
Assay Setup:
-
In a 96-well V-bottom plate, add 100 µL of effector cells at different dilutions in triplicate.
-
Add 100 µL of labeled target cells (1 x 10⁴ cells) to each well.
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).
-
-
-
Incubation and Harvesting:
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully harvest 100 µL of supernatant from each well.
-
-
Measurement and Calculation:
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of IFN-γ-secreting T-cells upon stimulation with the EBNA3B (416-424) peptide.
Principle: T-cells are cultured on a surface coated with an anti-IFN-γ antibody. Upon stimulation, secreted IFN-γ is captured by the antibody. A second, enzyme-linked anti-IFN-γ antibody is added, and a substrate reaction produces colored spots, each representing a single IFN-γ-secreting cell.
Methodology:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with an anti-human IFN-γ monoclonal antibody overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Block the wells with culture medium containing 10% fetal bovine serum for at least 1 hour at 37°C.
-
-
Cell Preparation and Stimulation:
-
Isolate PBMCs from the donor.
-
Add 2-3 x 10⁵ PBMCs per well.
-
Add the EBNA3B (416-424) peptide (IVTDFSVIK) at a final concentration of 1-10 µg/mL.
-
Controls:
-
Negative control: PBMCs with medium only.
-
Positive control: PBMCs with a mitogen (e.g., phytohemagglutinin - PHA).
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and incubate for 1 hour.
-
Wash the plate and add the appropriate substrate to develop the spots.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Results are expressed as spot-forming units (SFU) per million PBMCs.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This technique identifies and quantifies T-cells producing specific cytokines, such as IFN-γ and TNF-α, in response to the EBNA3B (416-424) epitope.
Principle: T-cells are stimulated with the peptide in the presence of a protein transport inhibitor, which causes cytokines to accumulate inside the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines for analysis by flow cytometry.
Methodology:
-
Cell Stimulation:
-
To 1 x 10⁶ PBMCs in a tube, add the EBNA3B (416-424) peptide (1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells with permeabilization buffer and then resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells positive for the cytokine(s) of interest.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in T-cell recognition and experimental procedures is essential for a comprehensive understanding.
T-cell Receptor Signaling Pathway
The recognition of the EBNA3B (416-424) peptide presented by an HLA-A11 molecule on an antigen-presenting cell (APC) by a specific CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation.
Caption: TCR signaling cascade upon recognition of the EBNA3B (416-424)-HLA-A11 complex.
Experimental Workflow for T-cell Epitope Characterization
The process of identifying and characterizing T-cell responses to the EBNA3B (416-424) epitope involves a series of integrated experimental steps.
Caption: Workflow for characterizing T-cell responses to EBNA3B (416-424).
Conclusion
The EBV EBNA3B (416-424) epitope is a critical component of the host immune response to Epstein-Barr virus in HLA-A11-positive individuals. Its immunodominance makes it an attractive target for the development of novel immunotherapies and vaccines aimed at controlling EBV-associated diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to accurately quantify and characterize T-cell responses to this important viral epitope. Further research into the TCR repertoire and the functional avidity of T-cells specific for this epitope will continue to enhance our understanding of EBV immunobiology and aid in the design of more effective clinical interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Epitope-dependent Selection of Highly Restricted or Diverse T Cell Receptor Repertoires in Response to Persistent Infection by Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EBV EBNA3B 416-424 (HLA-A*11:01; HLA-A*68:01) | 1 mg | EP11151_1 [peptides.de]
- 6. jpt.com [jpt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EBV EBNA-1 Peptide Pool | LB01674 [peptides.de]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
Unraveling the Immunological Synapse: A Technical Guide to the HLA Restriction of EBV EBNA3B (416-424) Presentation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Human Leukocyte Antigen (HLA) restriction governing the presentation of the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) epitope, specifically the amino acid sequence 416-424 (IVTDFSVIK). Understanding the precise mechanisms of antigen presentation is paramount for the development of novel immunotherapies and vaccines targeting EBV-associated malignancies and autoimmune diseases. This document details the key HLA alleles involved, presents quantitative data on T-cell responses, outlines the experimental protocols for characterization, and visualizes the underlying biological pathways and experimental workflows.
HLA Restriction of the EBNA3B (416-424) Epitope
The presentation of the EBV EBNA3B (416-424) peptide, with the amino acid sequence IVTDFSVIK, to cytotoxic T lymphocytes (CTLs) is primarily mediated by the HLA class I allele HLA-A11:01 .[1][2][3][4] This restriction has been consistently observed in individuals positive for HLA-A11, where the IVTDFSVIK epitope is often immunodominant.[5][6][7] Additionally, this peptide is also recognized in the context of the HLA-A 68:01 allele.[1][2]
The high affinity of the IVTDFSVIK peptide for the peptide-binding groove of HLA-A11:01 is a key factor in its immunodominance. While direct binding affinity values such as the 50% inhibitory concentration (IC50) are not consistently reported in the literature, functional assays demonstrate that this peptide can sensitize target cells for lysis by CTLs at exceptionally low concentrations, with half-maximal lysis observed at approximately 5 x 10-14 M.[7] This indicates a highly stable peptide-HLA complex, a prerequisite for efficient T-cell recognition. In peptide competition binding assays, the EBNA3B (416-424) peptide is often used as a positive control for high-affinity binding to HLA-A11:01.[8]
Quantitative Analysis of T-Cell Responses
The immunodominance of the EBNA3B (416-424) epitope in HLA-A11 positive individuals is reflected in the frequency of specific CTLs. The following tables summarize quantitative data from functional T-cell assays.
| Assay Type | Patient Cohort | HLA Allele | CTL Frequency (Primary Infection) | CTL Frequency (Memory) | Reference |
| Limiting Dilution Analysis | Infectious Mononucleosis Patient (IM52) | HLA-A11 | 1/1,998 CD8+ T cells | Not specified | [5] |
| Limiting Dilution Analysis | Infectious Mononucleosis Patient (IM59) | HLA-A11 | At least 1% of circulating CD8+ T-cell pool | Substantially lower than primary infection | [5] |
| Assay Type | Stimulation | Observed Response | Reference |
| Chromium-51 Release Assay | IVTDFSVIK peptide-pulsed target cells | Strong and specific lysis by CTL clones.[5][6][9] | [5][6][9] |
| ELISPOT | IVTDFSVIK peptide | Used to screen for epitope-specific CTL memory.[10] | [10] |
| Intracellular Cytokine Staining (ICS) | EBV peptide pools including IVTDFSVIK | Detection of IFN-γ producing CD8+ T-cells.[3] | [3] |
Signaling Pathway: MHC Class I Antigen Presentation
The presentation of the endogenous EBV EBNA3B (416-424) epitope follows the classical Major Histocompatibility Complex (MHC) Class I antigen processing and presentation pathway. This intricate process ensures that viral peptides are displayed on the surface of infected cells for surveillance by CD8+ cytotoxic T lymphocytes.
Caption: MHC Class I antigen presentation pathway for the EBV EBNA3B epitope.
Experimental Protocols
The characterization of the T-cell response to the EBV EBNA3B (416-424) epitope relies on several key immunological assays. Detailed methodologies for these experiments are provided below.
Chromium-51 Release Assay
This assay measures the cytotoxic activity of CTLs.
Principle: Target cells are labeled with radioactive Chromium-51 (51Cr). When CTLs recognize and lyse the target cells, 51Cr is released into the supernatant, and the amount of radioactivity is proportional to the degree of cell lysis.
Methodology:
-
Target Cell Preparation:
-
Target cells (e.g., autologous B-lymphoblastoid cell lines) are incubated with 51Cr (sodium chromate) for 1-2 hours at 37°C to allow for uptake.
-
Labeled target cells are washed multiple times to remove excess unincorporated 51Cr.
-
Target cells are resuspended at a known concentration.
-
For peptide sensitization, target cells are pulsed with the IVTDFSVIK peptide (typically 1 µg/mL) during the labeling step or for 1 hour prior to co-culture.
-
-
Effector Cell Preparation:
-
Effector cells (CTLs) are isolated from peripheral blood mononuclear cells (PBMCs) and are often expanded in vitro by stimulation with the peptide of interest.
-
Effector cells are washed and resuspended at various concentrations to achieve different effector-to-target (E:T) ratios.
-
-
Co-culture:
-
A fixed number of labeled target cells are added to the wells of a 96-well round-bottom plate.
-
Effector cells are added at varying E:T ratios (e.g., 40:1, 20:1, 10:1).
-
Controls include:
-
Spontaneous release: Target cells incubated with medium alone.
-
Maximum release: Target cells incubated with a detergent (e.g., Triton X-100) to induce complete lysis.
-
-
-
Incubation and Measurement:
-
The plate is incubated for 4-6 hours at 37°C.
-
After incubation, the plate is centrifuged to pellet the cells.
-
A portion of the supernatant from each well is carefully collected.
-
The radioactivity in the supernatant is measured using a gamma counter.
-
-
Data Analysis:
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Caption: Experimental workflow for the Chromium-51 Release Assay.
Enzyme-Linked Immunospot (ELISPOT) Assay
This assay quantifies the number of cytokine-secreting cells at a single-cell level.
Principle: Cells are cultured on a surface coated with a capture antibody specific for a cytokine (e.g., IFN-γ). When a T-cell is activated by the specific peptide, it secretes the cytokine, which is captured by the antibody in the immediate vicinity of the cell. The captured cytokine is then detected with a second, enzyme-conjugated antibody, and a substrate is added to produce a visible spot, where each spot represents a single cytokine-producing cell.
Methodology:
-
Plate Preparation:
-
A 96-well PVDF membrane plate is pre-wetted with 35% ethanol, followed by washing with sterile water.
-
The plate is coated with an anti-IFN-γ capture antibody and incubated overnight at 4°C.
-
The plate is washed and blocked with culture medium.
-
-
Cell Plating and Stimulation:
-
PBMCs or isolated T-cells are added to the wells at a concentration of 2-4 x 105 cells per well.
-
The IVTDFSVIK peptide is added to the wells at a final concentration of 1-10 µg/mL.
-
Controls include:
-
Negative control: Cells with medium alone.
-
Positive control: Cells with a mitogen (e.g., PHA).
-
-
-
Incubation:
-
The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator.
-
-
Detection:
-
The cells are washed away.
-
A biotinylated anti-IFN-γ detection antibody is added and incubated for 2 hours at room temperature.
-
The plate is washed, and a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added and incubated for 1 hour.
-
The plate is washed again, and a precipitating substrate (e.g., BCIP/NBT) is added.
-
-
Spot Development and Analysis:
-
Spots develop within 5-30 minutes. The reaction is stopped by washing with tap water.
-
The plate is dried, and the spots are counted using an automated ELISPOT reader.
-
Results are expressed as spot-forming units (SFU) per million cells.
-
Caption: Experimental workflow for the ELISPOT Assay.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
This assay identifies and quantifies cytokine-producing cells within a heterogeneous population.
Principle: Cells are stimulated in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ). The stained cells are analyzed by flow cytometry.
Methodology:
-
Cell Stimulation:
-
PBMCs are stimulated with the IVTDFSVIK peptide (1-10 µg/mL) for 6 hours at 37°C.
-
Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) are often included.
-
After the first 1-2 hours of stimulation, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the culture.
-
-
Surface Staining:
-
The cells are washed and stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 20-30 minutes at 4°C.
-
A viability dye is often included to exclude dead cells from the analysis.
-
-
Fixation and Permeabilization:
-
The cells are washed and then fixed with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
The cells are washed again and then permeabilized with a permeabilization buffer (e.g., containing saponin) to allow antibodies to enter the cell.
-
-
Intracellular Staining:
-
Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) are added to the permeabilized cells and incubated for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
The cells are washed and resuspended in FACS buffer.
-
The samples are acquired on a flow cytometer.
-
Data is analyzed using flow cytometry software to gate on the CD8+ T-cell population and determine the percentage of cells producing the cytokine(s) of interest.
-
Caption: Experimental workflow for Intracellular Cytokine Staining.
References
- 1. EBV EBNA3B 416-424 (HLA-A*11:01; HLA-A*68:01) | 1 mg | EP11151_1 [peptides.de]
- 2. jpt.com [jpt.com]
- 3. Increased Frequency of EBV-Specific Effector Memory CD8+ T Cells Correlates with Higher Viral Load in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Epitope-dependent Selection of Highly Restricted or Diverse T Cell Receptor Repertoires in Response to Persistent Infection by Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple HLA A11-restricted cytotoxic T-lymphocyte epitopes of different immunogenicities in the Epstein-Barr virus-encoded nuclear antigen 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of HLA‐A*11:01‐restricted Mycobacterium tuberculosis CD8+ T cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. HLA-A11-restricted epitope polymorphism among Epstein-Barr virus strains in the highly HLA-A11-positive Chinese population: incidence and immunogenicity of variant epitope sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the EBV Antigen EBNA3B (416-424) in Epstein-Barr Virus-Associated Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with approximately 1-2% of all human cancers worldwide, including a range of lymphoid and epithelial malignancies.[1] While EBV infection is typically asymptomatic and controlled by the host's immune system, the virus can establish a lifelong latent infection. During latency, a limited subset of viral genes is expressed, including the Epstein-Barr nuclear antigens (EBNAs). The EBNA3 family, comprising EBNA3A, EBNA3B, and EBNA3C, are key regulators of viral and cellular gene expression.[2] While EBNA3A and EBNA3C are considered viral oncoproteins essential for B-cell transformation, EBNA3B has been identified as a viral tumor suppressor.[2][3] This guide focuses on a specific immunogenic peptide from EBNA3B, the 416-424 amino acid sequence (IVTDFSVIK), and its significance in the context of EBV-associated malignancies. This peptide is a well-characterized HLA-A11-restricted cytotoxic T-lymphocyte (CTL) epitope, making it a key target for the host immune response and a potential focus for immunotherapeutic strategies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the EBNA3B (416-424) peptide, its immunogenicity, and its prevalence in various EBV-associated malignancies.
Table 1: Immunogenicity of EBNA3B (416-424) Peptide
| Parameter | Value | Cell Line/System | Reference |
| Peptide Sequence | IVTDFSVIK | N/A | [4] |
| MHC Restriction | HLA-A11, HLA-A*68:01 | Human | [4] |
| CTL Sensitization | As low as 5 x 10-14 M | HLA-A11-restricted CTL clones | [2] |
Table 2: Frequency of T-Cell Responses to EBV Antigens
| T-Cell Specificity | Mean Frequency in Healthy Donors (% of circulating CD8+ T cells) | Mean Frequency in Rheumatoid Arthritis Patients (% of circulating CD8+ T cells) | Statistical Significance (p-value) | Reference |
| Immunodominant EBV Antigens | 0.11% | 0.28% | 0.0029 | [3] |
| EBNA1 | 0.03% | 0.23% | 0.03 | [3] |
Note: While this data is not specific to the EBNA3B (416-424) peptide, it provides context for the magnitude of T-cell responses to immunodominant EBV antigens in different cohorts.
Table 3: Prevalence of Mutations in the EBNA3B (416-424) Epitope in EBV-Associated Malignancies
| Malignancy | Geographic Location | Number of Cases with Mutations / Total Cases (%) | Reference |
| Hodgkin's Disease | United States | 6 / 12 (50%) | [5] |
| Brazil | 2 / 13 (15%) | [5] | |
| Gastric Carcinoma | United States | 6 / 12 (50%) | [5] |
| Japan | 7 / 25 (28%) | [5] | |
| AIDS-related Lymphoma | United States | 2 / 9 (22%) | [5] |
| Pyothorax-associated Lymphoma | Japan | 5 / 6 (83%) |
Key Signaling Pathways Involving EBNA3B
EBNA3B, as part of the EBNA3 protein family, plays a crucial role in modulating cellular signaling pathways, often in concert or opposition to other EBV proteins like EBNA2. A key interaction is with the host cell transcription factor RBPJ, a central component of the Notch signaling pathway.
EBNA3B and the Notch Signaling Pathway
EBNA3 proteins, including EBNA3B, can interact with RBPJ, thereby influencing the transcription of genes regulated by the Notch pathway. This interaction is a critical mechanism by which EBV manipulates host cell functions. While EBNA2 acts as a transcriptional activator through RBPJ, the EBNA3 proteins can act as repressors, competing with EBNA2 for RBPJ binding and modulating its activity. This complex interplay allows for fine-tuning of gene expression to support viral latency and persistence.
Caption: EBNA3B interaction with the Notch signaling pathway.
EBNA3B and Regulation of Chemokine Expression
EBNA3B has been shown to influence the expression of chemokines, which are critical for immune cell trafficking. Notably, EBNA3B can upregulate the expression of the T-cell chemoattractant CXCL10. This is in contrast to EBNA3A and EBNA3C, which can repress CXCL10 expression. This differential regulation highlights the distinct roles of the EBNA3 proteins in modulating the tumor microenvironment and immune surveillance.
Caption: EBNA3B-mediated upregulation of CXCL10 expression.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the EBNA3B (416-424) peptide.
Peptide-MHC Class I Binding Assay (T2 Cell-Based)
This assay measures the ability of a peptide to stabilize MHC class I molecules on the surface of T2 cells, which are deficient in the transporter associated with antigen processing (TAP) and therefore have a low level of surface MHC class I expression.
Materials:
-
T2 cells (ATCC® CRL-1992™)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Synthetic EBNA3B (416-424) peptide (IVTDFSVIK) and a negative control peptide.
-
Human β2-microglobulin (optional, can enhance stabilization).
-
FITC- or PE-conjugated anti-HLA-A11 monoclonal antibody.
-
Flow cytometer.
Protocol:
-
Culture T2 cells to a density of approximately 1 x 106 cells/mL.
-
Wash the cells twice with serum-free RPMI-1640 medium.
-
Resuspend the cells at a concentration of 1 x 106 cells/mL in serum-free RPMI-1640.
-
In a 96-well plate, add 100 µL of the T2 cell suspension to each well.
-
Add the EBNA3B (416-424) peptide at various concentrations (e.g., from 100 µM down to 1 pM) to the wells. Include wells with a negative control peptide and wells with no peptide.
-
If using, add human β2-microglobulin to a final concentration of 1-3 µg/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (or overnight for increased sensitivity).
-
Wash the cells twice with ice-cold PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA and add the fluorescently labeled anti-HLA-A11 antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with ice-cold PBS with 1% BSA.
-
Resuspend the cells in 200 µL of PBS and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the HLA-A11 staining. An increase in MFI in the presence of the peptide compared to the no-peptide control indicates binding and stabilization of the MHC class I molecule.
References
- 1. EBNA-3B- and EBNA-3C-Regulated Cellular Genes in Epstein-Barr Virus-Immortalized Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epstein-Barr Virus Nuclear Antigen 3 (EBNA3) Proteins Regulate EBNA2 Binding to Distinct RBPJ Genomic Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cooperative Functions of the EBNA3 Proteins Are Central to EBV Persistence and Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of EBNA-3 Family Proteins in EBV Associated B-cell Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EBV and Apoptosis: The Viral Master Regulator of Cell Fate? - PMC [pmc.ncbi.nlm.nih.gov]
Conservation of the EBNA3B (416-424) CTL Epitope: A Technical Guide for Researchers
Abstract
The Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) contains a well-characterized cytotoxic T-lymphocyte (CTL) epitope spanning amino acids 416-424. This region is of significant interest to researchers in virology, immunology, and oncology due to its role in the host immune response to EBV and its observed sequence variation across different viral strains. This technical guide provides a comprehensive overview of the conservation of the EBNA3B (416-424) sequence, detailing its variation across EBV strains, experimental methodologies for its characterization, and its involvement in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals working on EBV-related pathologies and immunotherapies.
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, and nasopharyngeal carcinoma. The latent infection of B-lymphocytes by EBV is characterized by the expression of a set of viral proteins, including the EBV nuclear antigens (EBNAs). EBNA3A, EBNA3B, and EBNA3C are three of these nuclear proteins that play crucial roles in regulating viral and host gene expression, contributing to the immortalization of B-cells.
The EBNA3B protein, in particular, has garnered attention for its dual role as a potential tumor suppressor and a target for the host immune system. The amino acid sequence from position 416 to 424 of EBNA3B (IVTDFSVIK in the prototype B95-8 strain) is an immunodominant epitope recognized by cytotoxic T-lymphocytes (CTLs) in the context of the HLA-A11 allele. The conservation of this epitope is critical for immune recognition, and variations in this sequence can lead to immune evasion by the virus. This guide summarizes the current knowledge on the sequence conservation of this important CTL epitope.
Quantitative Analysis of EBNA3B (416-424) Sequence Variation
The EBNA3B (416-424) epitope is highly conserved in most EBV type 1 strains worldwide. However, notable variations have been identified, particularly in strains from Southeast Asian populations where the HLA-A11 allele is prevalent. These mutations can affect the binding of the peptide to the HLA-A11 molecule and its recognition by CTLs. The following tables summarize the observed sequence variations in the EBNA3B (416-424) epitope across different EBV strains as reported in the literature.
| EBV Strain/Isolate | Geographic Origin | EBNA3B (416-424) Sequence | Amino Acid Change(s) | Reference |
| B95-8 (Prototype Type 1) | Caucasian | IVTDFSVIK | - | [1][2] |
| AG876 (Prototype Type 2) | Africa | IVTDFSVIK | None | [2] |
| C1, C2, C6, C7, C8, C9, C10, NPC3, NPC4 | China | IVTDFSVIK | None | [3] |
| C5, NPC15 | China | IVTDFSNIK | V422N | [3] |
| C12, C13, C15 | China | IVTDFSNIK | V422N | [3] |
| CT1, CT2, CT3, CT4, NPC1, NPC2, NPC11 | China | IVTDFSNIK | V422N | [3] |
| Japanese Donors (Majority) | Japan | IVTDFSVIK | None | [2] |
| Japanese Donors (Minority, ~20%) | Japan | Mutations present | Not specified | [2] |
| Pyothorax-associated lymphoma (PAL) cases (5 of 6) | Japan | Mutations or strain differences | Not specified | [2] |
Experimental Protocols for Genotyping the EBNA3B (416-424) Region
The characterization of the EBNA3B (416-424) sequence is typically achieved through polymerase chain reaction (PCR) amplification of the relevant genomic region followed by Sanger sequencing.
DNA Extraction
Genomic DNA can be extracted from various sources, including peripheral blood mononuclear cells (PBMCs), lymphoblastoid cell lines (LCLs), or tumor biopsies. Standard commercial DNA extraction kits (e.g., QIAamp DNA Blood Mini Kit, Qiagen) are suitable for this purpose.
PCR Amplification of the EBNA3B Gene
The following primers can be used to amplify a region of the EBNA3B gene encompassing codons 416-424. These primers are designed based on conserved regions flanking the epitope.
-
Forward Primer: 5'-AGAGAGGGAGCGTGTGTTG-3'
-
Reverse Primer: 5'-GGCTCGTTTTTGACGTCGG-3'
PCR Reaction Mix (50 µL):
| Component | Volume | Final Concentration |
| 5X PCR Buffer | 10 µL | 1X |
| dNTPs (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2 µL | 0.4 µM |
| Reverse Primer (10 µM) | 2 µL | 0.4 µM |
| Taq DNA Polymerase | 0.5 µL | 2.5 U |
| Template DNA | 1-5 µL | 50-200 ng |
| Nuclease-free water | up to 50 µL | - |
PCR Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 5 min | 1 |
| Denaturation | 95°C | 30 sec | 35 |
| Annealing | 58°C | 30 sec | 35 |
| Extension | 72°C | 1 min | 35 |
| Final Extension | 72°C | 10 min | 1 |
| Hold | 4°C | ∞ | 1 |
Gel Electrophoresis and PCR Product Purification
The PCR product should be visualized on a 1.5% agarose (B213101) gel to confirm the amplification of a band of the expected size. The PCR product should then be purified using a commercial PCR purification kit to remove primers and dNTPs.
Sanger Sequencing
The purified PCR product can be sent for Sanger sequencing using both the forward and reverse PCR primers. The resulting sequences can be aligned with the B95-8 reference sequence (GenBank: V01555.2) to identify any variations in the 416-424 codon region.
Involvement of EBNA3B in Cellular Signaling Pathways
The EBNA3 proteins, including EBNA3B, are transcriptional regulators that modulate host and viral gene expression. They achieve this, in part, by interacting with the cellular transcription factor RBP-Jκ, a key mediator of the Notch signaling pathway. The EBNA3 proteins can also influence B-cell receptor (BCR) signaling.
EBNA3B and the Notch Signaling Pathway
The EBNA3 proteins can competitively bind to RBP-Jκ, thereby modulating the transcriptional activity of EBNA2, another EBV latent protein that also binds RBP-Jκ to drive the expression of viral and cellular genes essential for B-cell transformation. This interplay between EBNA2 and the EBNA3 proteins on RBP-Jκ binding sites is a critical aspect of EBV-mediated B-cell immortalization.
References
- 1. HUMAN CYTOTOXIC T LYMPHOCYTE RESPONSES TO EPSTEIN-BARR VIRUS INFECTION | Annual Reviews [annualreviews.org]
- 2. Latent Gene Sequencing Reveals Familial Relationships among Chinese Epstein-Barr Virus Strains and Evidence for Positive Selection of A11 Epitope Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for Ebv ebna3B (416-424) in ELISpot Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) is a latent protein crucial for the maintenance of EBV infection. The specific peptide sequence spanning amino acids 416-424 of EBNA3B (sequence: IVTDFSVIK) is a well-characterized, immunodominant HLA-A*11:01-restricted cytotoxic T-lymphocyte (CTL) epitope.[1][2] This peptide is frequently used in immunological assays to detect and quantify EBV-specific CD8+ T-cell responses. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for measuring the frequency of cytokine-secreting cells at the single-cell level, and it is a key tool for monitoring EBV-specific immunity in various contexts, including infectious mononucleosis, EBV-associated malignancies, and in transplant recipients.[1][3] These application notes provide a detailed protocol for the use of the Ebv ebna3B (416-424) peptide in IFN-γ ELISpot assays.
Application Data
The Ebv ebna3B (416-424) peptide is a reliable positive control for stimulating IFN-γ secretion from CD8+ T-cells in individuals expressing the HLA-A*11:01 allele. The magnitude of the response can vary depending on the donor's immune status. The following table summarizes representative quantitative data from ELISpot assays using EBV-derived peptides, including Ebv ebna3B (416-424).
| Donor Cohort | Cell Type | Stimulant | Representative IFN-γ Response (SFU/10^6 PBMCs) | Reference |
| Healthy EBV-seropositive donors | PBMCs | EBV peptide pool (including Ebna3B 416-424) | 100 - 500 | [3] |
| Healthy EBV-seropositive HLA-A2 donors | PBMCs | LMP2 peptide | 11 - 83 | [3] |
| Healthy EBV-seropositive HLA-A2 donors | PBMCs | BMLF1 peptide | 13 - 943 | [3] |
| Rheumatoid Arthritis Patients | PBMCs | EBV peptide pool (latent and lytic antigens) | Significantly higher than healthy controls | [4] |
Note: SFU = Spot Forming Units. The response to a single peptide like Ebv ebna3B (416-424) will contribute to the overall response to a peptide pool. Responses can be highly variable between individuals.
Experimental Protocols
Principle of the IFN-γ ELISpot Assay
The IFN-γ ELISpot assay is designed to capture and visualize the IFN-γ secreted by individual T-cells upon stimulation with the Ebv ebna3B (416-424) peptide. Peripheral blood mononuclear cells (PBMCs) are cultured in wells of a microplate pre-coated with a capture antibody specific for IFN-γ. When T-cells are stimulated by the peptide, they secrete IFN-γ, which is captured by the antibody on the plate surface. After washing away the cells, the captured cytokine is detected using a biotinylated detection antibody and a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the site of each IFN-γ-secreting cell. Each spot represents a single reactive T-cell.[5]
Materials and Reagents
-
Ebv ebna3B (416-424) peptide (IVTDFSVIK), lyophilized
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-enzyme conjugate)
-
PVDF-membrane 96-well plates
-
Sterile, tissue-culture grade Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, tissue-culture grade water or PBS
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (as a positive control)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Substrate for the enzyme (e.g., BCIP/NBT)
-
PBMCs isolated from whole blood
Peptide Preparation
-
Reconstitution: Briefly centrifuge the vial of lyophilized Ebv ebna3B (416-424) peptide to ensure the powder is at the bottom. Reconstitute the peptide in sterile DMSO to a stock concentration of 1-10 mg/mL.[6]
-
Working Solution: Dilute the peptide stock solution in complete RPMI-1640 medium to a final working concentration. A typical starting concentration for peptide stimulation in ELISpot assays is 1-10 µg/mL.[5][7] The optimal concentration should be determined empirically.
ELISpot Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Day 1: Plate Coating
-
Pre-wet the PVDF membrane of the 96-well ELISpot plate by adding 15 µL of 70% ethanol (B145695) to each well for 1 minute.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Coat each well with the IFN-γ capture antibody, diluted in sterile PBS to the manufacturer's recommended concentration.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation
-
Aspirate the coating solution and wash the plate three times with 200 µL of sterile PBS.
-
Block the membrane by adding 200 µL of complete RPMI-1640 medium to each well. Incubate for at least 2 hours at 37°C.
-
Thaw and count the previously isolated PBMCs. Resuspend the cells in complete RPMI-1640 medium at a concentration of 2-3 x 10^6 cells/mL. A typical cell number per well is 2.5 x 10^5 PBMCs.[1]
-
Aspirate the blocking medium from the plate.
-
Set up the following conditions in triplicate wells:
-
Negative Control: 100 µL of cell suspension + 100 µL of complete RPMI-1640 medium.
-
Positive Control: 100 µL of cell suspension + 100 µL of PHA or anti-CD3 antibody at the recommended concentration.
-
Test Condition: 100 µL of cell suspension + 100 µL of the Ebv ebna3B (416-424) peptide working solution.
-
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[5] Do not disturb the plate during incubation to avoid spot distortion.
Day 3: Spot Development
-
Aspirate the cells from the wells.
-
Wash the plate five times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
Add 100 µL of the biotinylated IFN-γ detection antibody, diluted in PBS containing 0.5% BSA, to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with 200 µL of wash buffer.
-
Add 100 µL of the streptavidin-enzyme conjugate, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of wash buffer, followed by three washes with PBS alone to remove any residual Tween-20.
-
Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well.
-
Monitor the development of spots (typically 5-30 minutes). Stop the reaction by washing the plate extensively with tap water.
-
Allow the plate to dry completely in the dark.
Data Analysis
-
Count the number of spots in each well using an automated ELISpot reader or a dissecting microscope.
-
Calculate the mean number of spots for each condition (negative control, positive control, and test).
-
Subtract the mean number of spots from the negative control wells from the mean number of spots in the test wells to obtain the number of antigen-specific spot-forming units (SFUs).
-
Express the results as SFU per million PBMCs. A response is generally considered positive if the number of spots in the test wells is at least twice the number in the negative control wells and above a certain threshold (e.g., 10 spots).[7]
Visualizations
Experimental Workflow
Caption: IFN-γ ELISpot Experimental Workflow.
T-Cell Activation and IFN-γ Secretion Pathway
Caption: T-Cell Activation and IFN-γ Secretion Pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. Detection of Epstein–Barr virus-specific memory CD4+ T cells using a peptide-based cultured enzyme-linked immunospot assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the ELISPOT assay to the characterization of CD8(+) responses to Epstein-Barr virus antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Frequency of EBV-Specific Effector Memory CD8+ T Cells Correlates with Higher Viral Load in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stella.mabtech.com [stella.mabtech.com]
- 7. Ex vivo IFN-γ ELISpot assay [bio-protocol.org]
Application Notes and Protocols: Stimulation of T-cells with Ebv ebna3B (416-424)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in-vitro stimulation of T-cells using the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) derived peptide, specifically the amino acid sequence 416-424 (IVTDFSVIK). This peptide is a well-characterized HLA-A11-restricted epitope and is frequently used to study EBV-specific cytotoxic T-lymphocyte (CTL) responses.[1][2][3][4][5][6] The following protocols are designed for researchers in immunology, virology, and drug development who are investigating T-cell memory, function, and potential therapeutic interventions.
Introduction
Epstein-Barr virus, a ubiquitous human herpesvirus, establishes a lifelong latent infection. The host immune system, particularly cytotoxic T-lymphocytes, plays a critical role in controlling EBV-infected B-cells.[7] The EBNA3 family of proteins are essential for the maintenance of viral latency and are major targets for CTLs.[7] The EBNA3B (416-424) peptide, with the sequence IVTDFSVIK, is an immunodominant epitope in HLA-A11 positive individuals, making it a valuable tool for monitoring EBV-specific immune responses.[4][6]
These protocols detail the materials and methods for stimulating peripheral blood mononuclear cells (PBMCs) with the EBV EBNA3B (416-424) peptide to induce the activation and expansion of antigen-specific T-cells. Subsequent analysis of the T-cell response can be performed using various immunological assays, which are also outlined.
Data Presentation
The following tables summarize key quantitative data extracted from relevant studies for the stimulation of T-cells with EBV peptides.
Table 1: T-cell Stimulation Parameters
| Parameter | Value | Source |
| Peptide Concentration | 1 µg/ml - 50 µg/ml | [8][9] |
| Responder Cell Density (PBMCs) | 2 x 10^6 cells/well (in a 24-well plate) | [8][10] |
| Responder to Stimulator Ratio | 20:1 | [8][11] |
| Incubation Time | 5 - 6 hours (for intracellular cytokine staining) to 9-21 days (for T-cell expansion) | [8][9][10] |
| IL-2 Supplementation | 20 U/ml (from day 3) | [8] |
| IL-7 Supplementation | 5 ng/ml or 20 ng/ml | [8] |
Table 2: Example T-cell Response Readouts
| Assay | Target | Typical Result | Source |
| ELISpot | IFN-γ secreting cells | Quantification of spot-forming units (SFUs) per number of cells | [10] |
| Intracellular Cytokine Staining (ICS) | IFN-γ, TNF-α | Percentage of cytokine-positive CD8+ T-cells | [10] |
| Chromium-release assay | Target cell lysis | Percentage of specific lysis | [5] |
Experimental Protocols
Protocol 1: Short-term in-vitro Stimulation for Intracellular Cytokine Staining (ICS)
This protocol is designed to detect antigen-specific T-cell responses by measuring cytokine production after a brief stimulation period.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A11 positive, EBV-seropositive donor
-
EBV EBNA3B (416-424) peptide (IVTDFSVIK)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Brefeldin A
-
Anti-CD3, Anti-CD8, Anti-CD4, Anti-IFN-γ, and Anti-TNF-α antibodies conjugated to fluorochromes
-
Fixable viability dye
-
24-well tissue culture plates
Methodology:
-
Prepare a working solution of the EBV EBNA3B (416-424) peptide at a final concentration of 1-10 µg/mL in cell culture medium.[9][10]
-
Seed 1 x 10^7 PBMCs in 900 µL of cell culture medium into the wells of a 24-well plate.[10]
-
Add 100 µL of the peptide working solution to each well. Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA or a commercial peptide pool like CEF).[10]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.[10]
-
After the initial 2 hours of incubation, add Brefeldin A to each well to block cytokine secretion.[10]
-
Following the total incubation period, harvest the cells and stain with a fixable viability dye to exclude dead cells from the analysis.
-
Perform surface staining for CD3, CD4, and CD8 to identify T-cell populations.
-
Fix and permeabilize the cells according to the manufacturer's instructions for intracellular staining.
-
Stain for intracellular cytokines such as IFN-γ and TNF-α.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-producing CD8+ T-cells.
Protocol 2: Long-term in-vitro Stimulation for T-cell Expansion
This protocol is for the expansion of EBV EBNA3B (416-424)-specific T-cells for downstream functional assays or adoptive cell transfer studies.
Materials:
-
PBMCs from an HLA-A11 positive, EBV-seropositive donor
-
EBV EBNA3B (416-424) peptide (IVTDFSVIK)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Human Serum
-
Recombinant human Interleukin-2 (IL-2)
-
Recombinant human Interleukin-7 (IL-7)
-
24-well tissue culture plates
Methodology:
-
Add the EBV EBNA3B (416-424) peptide to a culture of 2 x 10^6 PBMCs per well in a 24-well plate at a concentration of 50 µg/ml.[8]
-
Maintain the cells in culture medium supplemented with rIL-7 at 20 ng/ml from day 0.[8]
-
On day 3, add rIL-2 to the culture at a concentration of 20 U/ml.[8]
-
Continue to culture the cells for 14 to 21 days, expanding the cultures into additional wells as needed.[8]
-
Restimulate the cultures on days 14 and 21 with peptide-pulsed, irradiated autologous PBMCs or dendritic cells.[8][11]
-
The expanded T-cell population can be assessed for specificity and functionality using assays such as ELISpot or chromium-release assays.
Mandatory Visualization
Signaling Pathway
Caption: T-Cell activation by the EBV ebna3B (416-424) peptide.
Experimental Workflow
Caption: Workflow for stimulating and analyzing T-cell responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EBV EBNA3B 416-424 (HLA-A*11:01; HLA-A*68:01) | 1 mg | EP11151_1 [peptides.de]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. rupress.org [rupress.org]
- 7. HUMAN CYTOTOXIC T LYMPHOCYTE RESPONSES TO EPSTEIN-BARR VIRUS INFECTION | Annual Reviews [annualreviews.org]
- 8. Accessing Epstein-Barr Virus-Specific T-Cell Memory with Peptide-Loaded Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reconstitution of EBV-directed T cell immunity by adoptive transfer of peptide-stimulated T cells in a patient after allogeneic stem cell transplantation for AITL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Epitope Mapping Using Ebv ebna3B (416-424) in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV) is a ubiquitous herpesvirus that persists for the lifetime of the host and is associated with several malignancies. The host immune system, particularly cytotoxic T lymphocytes (CTLs), plays a crucial role in controlling EBV-infected cells. The EBV nuclear antigen 3B (EBNA3B) is a key target for these CTL responses. The peptide sequence IVTDFSVIK, corresponding to amino acids 416-424 of EBNA3B, is a well-characterized, immunodominant HLA-A11-restricted CTL epitope.[1] Accurate identification and characterization of T-cells specific for this epitope are vital for understanding EBV-related immunopathology and for the development of targeted immunotherapies and vaccines.
Flow cytometry is a powerful and versatile technology for single-cell analysis, making it an ideal tool for T-cell epitope mapping.[2] This application note provides detailed protocols for two key flow cytometry-based methods to identify and quantify T-cells specific for the Ebv ebna3B (416-424) epitope: Intracellular Cytokine Staining (ICS) and MHC-Peptide Tetramer Staining.
Data Presentation
The following tables summarize representative quantitative data that can be obtained using the described flow cytometry protocols to characterize the T-cell response to the Ebv ebna3B (416-424) peptide in a cohort of HLA-A11 positive healthy donors.
Table 1: Intracellular Cytokine Staining (ICS) Data Summary
This table illustrates the frequency of IFN-γ producing CD8+ T-cells after in vitro stimulation with the Ebv ebna3B (416-424) peptide.
| Donor ID | HLA Type | Stimulant | % of IFN-γ+ cells within CD8+ Population |
| HD001 | A11:01 | Unstimulated Control | 0.05 |
| HD001 | A11:01 | Ebv ebna3B (416-424) | 1.52 |
| HD002 | A11:01 | Unstimulated Control | 0.03 |
| HD002 | A11:01 | Ebv ebna3B (416-424) | 0.89 |
| HD003 | A11:01 | Unstimulated Control | 0.06 |
| HD003 | A11:01 | Ebv ebna3B (416-424) | 2.10 |
| HD004 | A02:01 | Unstimulated Control | 0.04 |
| HD004 | A02:01 | Ebv ebna3B (416-424) | 0.05 |
Table 2: MHC-Peptide Tetramer Staining Data Summary
This table shows the percentage of CD8+ T-cells that are directly stained by an HLA-A*11:01 tetramer folded with the Ebv ebna3B (416-424) peptide.
| Donor ID | HLA Type | Tetramer Specificity | % of Tetramer+ cells within CD8+ Population |
| HD001 | A11:01 | HLA-A11:01-IVTDFSVIK | 1.35 |
| HD002 | A11:01 | HLA-A11:01-IVTDFSVIK | 0.75 |
| HD003 | A11:01 | HLA-A11:01-IVTDFSVIK | 1.98 |
| HD004 | A02:01 | HLA-A11:01-IVTDFSVIK | < 0.01 |
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for Functional Epitope Mapping
This protocol details the steps to identify Ebv ebna3B (416-424)-specific T-cells based on their ability to produce cytokines, such as Interferon-gamma (IFN-γ), upon peptide stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A11 positive donors
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (Positive Control)
-
DMSO (Vehicle Control)
-
Brefeldin A
-
Anti-CD3, Anti-CD8, Anti-IFN-γ antibodies conjugated to different fluorochromes
-
Live/Dead stain
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.
-
Cell Stimulation:
-
Add 1 mL of the cell suspension to each FACS tube.
-
Add the Ebv ebna3B (416-424) peptide to the respective tubes at a final concentration of 1-10 µg/mL.
-
For the positive control, add PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
For the negative control, add an equivalent volume of DMSO.
-
Incubate the tubes for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibition of Cytokine Secretion: Add Brefeldin A to all tubes at a final concentration of 10 µg/mL to block cytokine secretion. Incubate for an additional 4-6 hours at 37°C.
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with a Live/Dead dye according to the manufacturer's instructions.
-
Stain with fluorescently labeled anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells.
-
Permeabilize the cells using a permeabilization buffer (e.g., containing saponin) for 10 minutes.
-
-
Intracellular Staining:
-
Add the fluorescently labeled anti-IFN-γ antibody to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single lymphocytes, then on CD3+CD8+ T-cells, and finally quantify the percentage of IFN-γ positive cells.
-
Protocol 2: MHC-Peptide Tetramer Staining for Direct Visualization
This protocol allows for the direct staining and enumeration of T-cells with T-cell receptors (TCRs) that specifically recognize the Ebv ebna3B (416-424) peptide presented by the HLA-A*11:01 molecule.
Materials:
-
PBMCs from HLA-A11 positive donors
-
FACS buffer (PBS with 2% FBS)
-
PE-conjugated HLA-A*11:01 Tetramer-IVTDFSVIK
-
FITC-conjugated Anti-CD8 antibody
-
APC-conjugated Anti-CD3 antibody
-
Live/Dead stain
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs and resuspend in FACS buffer at a concentration of 1-2 x 10^6 cells in 50 µL.
-
Tetramer Staining:
-
Add the PE-conjugated HLA-A*11:01-IVTDFSVIK tetramer to the cell suspension.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Surface Staining:
-
Add the FITC-conjugated anti-CD8 and APC-conjugated anti-CD3 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Live/Dead Staining: Perform live/dead staining according to the manufacturer's protocol.
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, single lymphocytes, then on CD3+CD8+ T-cells, and finally quantifying the percentage of tetramer-positive cells.
-
Visualizations
Caption: Workflow for Intracellular Cytokine Staining (ICS).
Caption: Workflow for MHC-Peptide Tetramer Staining.
Caption: General Flow Cytometry Gating Strategy.
References
Application Notes and Protocols for Ebv ebna3B (416-424) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the optimal storage, handling, and stability assessment of the Ebv ebna3B (416-424) peptide. Adherence to these recommendations is crucial for ensuring peptide integrity and obtaining reliable and reproducible experimental results.
Peptide Information
-
Peptide Name: Ebv ebna3B (416-424)
-
Sequence: IVTDFSVIK
-
Biological Context: An HLA-A11-restricted peptide antigen derived from the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA-3B) protein. It is a known epitope for cytotoxic T lymphocytes (CTLs) and is frequently used in immunology research, particularly in the context of T-cell assays.
Storage and Stability
Proper storage is critical to maintain the stability and biological activity of the Ebv ebna3B (416-424) peptide. Stability is dependent on the peptide's form (lyophilized or in solution) and the storage conditions.
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions and expected stability for the Ebv ebna3B (416-424) peptide in both lyophilized and reconstituted forms.
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | Up to 2 years | Recommended for long-term storage. Keep in a tightly sealed vial, away from moisture and light.[1] |
| -20°C | Up to 1 year | Suitable for intermediate-term storage.[2] | |
| 4°C | Several weeks to months | Acceptable for short-term storage.[3] | |
| Room Temperature | Several weeks | Generally stable for short periods, such as during shipping.[4] | |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| 4°C | Up to 30 days | For short-term use. Monitor for signs of degradation or microbial growth.[4] |
Factors Influencing Peptide Stability
Several factors can impact the stability of the Ebv ebna3B (416-424) peptide. Understanding these factors is essential for proper handling and storage.
Experimental Protocols
Protocol for Reconstitution of Lyophilized Peptide
This protocol outlines the steps for dissolving the lyophilized Ebv ebna3B (416-424) peptide to prepare a stock solution.
Materials:
-
Lyophilized Ebv ebna3B (416-424) peptide vial
-
Sterile, high-purity water, DMSO, or other appropriate solvent
-
Sterile pipette tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.[5]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the recommended volume of sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL). For the Ebv ebna3B (416-424) peptide, sterile water or DMSO are common solvents. If using DMSO for a stock solution, it is recommended to dilute it further with an aqueous buffer for biological assays.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation. If necessary, sonication in a water bath for a few minutes can aid in dissolving stubborn peptides.
-
Aliquoting and Storage: Once the peptide is fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol for Stability Assessment by HPLC
This protocol provides a general method for assessing the purity and stability of the Ebv ebna3B (416-424) peptide over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Peptide samples (freshly reconstituted and stored under various conditions)
Procedure:
-
Sample Preparation: Dilute the peptide samples to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A. Filter the samples through a 0.22 µm syringe filter before injection to remove any particulates.
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).
-
Column Temperature: 30-45°C.
-
Injection Volume: 10-20 µL
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a good starting point for a short peptide like Ebv ebna3B (416-424). This may need to be optimized.[6]
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
-
Stability is assessed by comparing the purity of stored samples to that of a freshly prepared sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Protocol for Identification of Degradation Products by Mass Spectrometry
This protocol describes a general approach for identifying potential degradation products of the Ebv ebna3B (416-424) peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column suitable for MS
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Peptide samples (stressed/degraded and control)
Procedure:
-
Sample Preparation: Prepare the peptide samples as described in the HPLC protocol, but use formic acid-based mobile phases as the diluent.
-
LC-MS Method:
-
Use an HPLC method similar to the one for purity analysis, but with formic acid instead of TFA, as TFA can suppress ionization.
-
The mass spectrometer should be set to acquire data in positive ion mode.
-
Perform a full scan (MS1) to identify the masses of the intact peptide and any potential degradation products.
-
Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger fragmentation (MS/MS) of the most abundant ions.
-
-
Data Analysis:
-
Compare the total ion chromatograms of the stressed and control samples to identify new peaks in the stressed sample.
-
Examine the mass spectra of these new peaks to determine their molecular weights.
-
Analyze the MS/MS fragmentation patterns of the new peaks to identify the nature of the modification (e.g., deamidation, oxidation, cleavage) and its location within the peptide sequence. Specialized software can aid in this analysis.
-
Protocol for Functional Stability Assessment by ELISpot Assay
This protocol outlines how to assess the functional stability of the Ebv ebna3B (416-424) peptide by measuring its ability to stimulate IFN-γ secretion from specific T-cells using an ELISpot assay. A decrease in the number of spots produced by stored peptide compared to fresh peptide indicates a loss of functional stability.
Materials:
-
Human PBMCs from an HLA-A11 positive, EBV-seropositive donor
-
ELISpot plate (PVDF membrane)
-
Anti-human IFN-γ capture and detection antibodies
-
Enzyme conjugate (e.g., Streptavidin-HRP) and substrate (e.g., AEC)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Ebv ebna3B (416-424) peptide (fresh and stored samples)
-
Positive control (e.g., PHA) and negative control (medium only)
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and wash the PBMCs. Resuspend the cells in complete culture medium at a concentration of 2.5 x 10^6 cells/mL.
-
Peptide Dilution: Prepare working solutions of the fresh and stored Ebv ebna3B (416-424) peptide at a final concentration of 1-10 µg/mL in complete culture medium.
-
Cell Stimulation: Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well of the coated and washed ELISpot plate. Add 100 µL of the peptide working solutions, positive control, or negative control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate, wash, and then add the enzyme conjugate. After another incubation and wash, add the substrate to develop the spots.
-
Analysis: Stop the reaction by rinsing with water. Allow the plate to dry completely. Count the number of spots in each well using an ELISpot reader. Compare the spot counts from wells stimulated with stored peptide to those with fresh peptide.
Signaling Pathway Context
The Ebv ebna3B (416-424) peptide is presented to cytotoxic T-cells via the MHC class I antigen presentation pathway. Understanding this pathway is crucial for interpreting the results of functional assays.
References
- 1. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. immunology.org [immunology.org]
- 5. Identification of T-Cell Epitopes Using ELISpot and Peptide Pool Arrays | Springer Nature Experiments [experiments.springernature.com]
- 6. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols: Reconstitution and Use of Lyophilized EBV EBNA3B (416-424) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) is a latent protein crucial for the maintenance of EBV infection. The specific peptide sequence EBNA3B (416-424), with the amino acid sequence IVTDFSVIK, is a well-characterized, immunodominant HLA-A*11:01-restricted cytotoxic T lymphocyte (CTL) epitope.[1] This peptide is extensively utilized in immunological research to stimulate and detect EBV-specific CD8+ T-cell responses. Applications include monitoring immune surveillance in EBV-associated diseases such as infectious mononucleosis, Burkitt's lymphoma, and nasopharyngeal carcinoma, as well as in the context of post-transplant lymphoproliferative disease.[2] Proper reconstitution and handling of the lyophilized peptide are critical for maintaining its integrity and ensuring reliable and reproducible experimental outcomes. These application notes provide detailed protocols for the reconstitution of lyophilized EBV EBNA3B (416-424) peptide and its subsequent use in common T-cell assays.
Product Information
| Property | Value |
| Peptide Name | EBV EBNA3B (416-424) |
| Sequence | H-IVTDFSVIK-OH[3] |
| HLA Restriction | HLA-A11:01, HLA-A68:01[4] |
| Molecular Weight | 1020.6 g/mol [3] |
| Purity | >95% (typically analyzed by HPLC-MS)[3][4] |
| Appearance | White lyophilized powder |
| Counter-Ion | Trifluoroacetate (TFA) salts[3] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the storage and use of reconstituted EBV EBNA3B (416-424) peptide.
| Parameter | Recommended Condition | Notes |
| Storage (Lyophilized) | ||
| Long-term | -20°C to -80°C[5][6] | Stable for years when stored properly in a desiccated environment.[6] |
| Short-term | 4°C for a few weeks or months[5] | Protect from moisture and light.[5][6] |
| Reconstitution Solvent | ||
| Primary Solvent | Sterile, high-purity Dimethyl Sulfoxide (DMSO)[7] | Ensures complete dissolution of the hydrophobic peptide. |
| Stock Solution | ||
| Recommended Concentration | 1-10 mg/mL in DMSO | Prepare a concentrated stock to minimize the volume of DMSO in final assays. |
| Storage | Aliquot and store at -20°C or -80°C.[8] | Avoid repeated freeze-thaw cycles.[5] |
| Stability (-20°C) | Up to 1 month[8] | |
| Stability (-80°C) | Up to 6 months[8] | |
| Working Concentration | ||
| ELISpot Assay | 1-10 µg/mL | Titration is recommended to determine the optimal concentration. |
| Intracellular Cytokine Staining (ICS) | 1-10 µg/mL | Titration is recommended. |
| Cytotoxicity Assays | 0.004 - 0.4 µg/mL[9] | Concentration depends on the specific assay and cell types used. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide
This protocol describes the proper procedure for reconstituting the lyophilized EBV EBNA3B (416-424) peptide to create a stock solution.
Materials:
-
Lyophilized EBV EBNA3B (416-424) peptide vial
-
Sterile, high-purity DMSO
-
Sterile, DNAse/RNAse-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect peptide stability.[10]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 1 mg vial, add 100 µL of DMSO to create a 10 mg/mL stock solution).
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting: Aliquot the peptide stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.[5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Caption: Workflow for the reconstitution of lyophilized EBV EBNA3B (416-424) peptide.
Protocol 2: IFN-γ ELISpot Assay
This protocol outlines the steps for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify EBV EBNA3B (416-424)-specific, IFN-γ secreting T-cells from Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies)
-
PVDF-membrane 96-well plates
-
Reconstituted EBV EBNA3B (416-424) peptide stock solution
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Phytohemagglutinin (PHA) or a CEF peptide pool as a positive control
-
Culture medium alone as a negative control
-
Wash buffer (PBS with 0.05% Tween-20)
-
Substrate solution (e.g., BCIP/NBT)
-
ELISpot plate reader
Procedure:
-
Plate Preparation: Coat the PVDF-membrane 96-well plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., RPMI + 10% FBS) for at least 1 hour at 37°C.
-
Cell Plating: Prepare a PBMC suspension in complete RPMI-1640 medium. A typical cell density is 2-3 x 10^5 cells per well.
-
Peptide Stimulation:
-
Test Wells: Dilute the reconstituted EBV EBNA3B (416-424) peptide stock solution in complete RPMI-1640 medium to the desired final working concentration (e.g., 5 µg/mL). Add to the appropriate wells.
-
Positive Control: Add PHA (e.g., 1-5 µg/mL) or a CEF peptide pool to designated wells.
-
Negative Control: Add culture medium only to designated wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection:
-
Wash the plate thoroughly with wash buffer to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol (e.g., 2 hours at room temperature).
-
Wash the plate and add streptavidin-enzyme conjugate (e.g., streptavidin-ALP or -HRP). Incubate for 1 hour at room temperature.
-
-
Spot Development: Wash the plate again and add the substrate solution. Monitor for the development of spots (typically 5-30 minutes). Stop the reaction by washing with deionized water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.
Caption: Simplified signaling pathway of T-cell activation leading to IFN-γ production.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no T-cell response in positive control wells | - PBMC viability is low.- PHA or CEF peptide pool is inactive. | - Use freshly isolated PBMCs or ensure proper cryopreservation and thawing procedures.- Use a new batch of positive control reagent. |
| High background in negative control wells | - Contamination of cells or reagents.- Non-specific stimulation of PBMCs. | - Maintain sterile technique throughout the assay.- Ensure proper washing of cells and plates. |
| Inconsistent results between replicates | - Uneven cell distribution.- Pipetting errors. | - Ensure cells are well-resuspended before plating.- Use calibrated pipettes and be consistent with technique. |
| Peptide precipitation upon dilution in aqueous buffer | - The peptide is highly hydrophobic. | - Ensure the final concentration of DMSO is kept low (typically <0.5%) in the cell culture to avoid toxicity. If precipitation persists, try diluting the DMSO stock in a small volume of acidic or basic buffer before final dilution in culture medium, depending on the peptide's isoelectric point. |
Conclusion
The EBV EBNA3B (416-424) peptide is a valuable tool for studying EBV-specific cellular immunity. Adherence to the detailed protocols for reconstitution, storage, and application in sensitive immunological assays is paramount for obtaining accurate and reproducible data. These application notes serve as a comprehensive guide for researchers to effectively utilize this peptide in their experimental workflows.
References
- 1. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A real-time killing assay to follow viral epitope presentation to CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Cytokine Staining Protocol [anilocus.com]
Application of Ebv ebna3B (416-424) in Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) is a latent protein expressed in EBV-infected cells, playing a crucial role in the viral life cycle and the transformation of B lymphocytes. The peptide fragment spanning amino acids 416-424 of EBNA3B, with the sequence IVTDFSVIK, has been identified as an immunodominant HLA-A*11:01-restricted cytotoxic T-lymphocyte (CTL) epitope.[1][2] This characteristic makes it a significant target in the field of immunotherapy, particularly for the development of therapies against EBV-associated malignancies and for monitoring immune responses to the virus. In HLA-A11 positive individuals, CTLs targeting this epitope can constitute a significant portion of the circulating CD8+ T cell pool, reaching at least 1% during primary infection (infectious mononucleosis).[1]
These application notes provide a comprehensive overview of the use of the Ebv ebna3B (416-424) peptide in immunotherapy research, including detailed experimental protocols and quantitative data to guide researchers in their studies.
Data Presentation
Table 1: In Vitro Cytotoxicity of Ebv ebna3B (416-424)-Specific CTLs
| Effector Cells | Target Cells | Effector:Target Ratio | Specific Lysis (%) | Reference |
| EBNA3B (416-424)-specific CTL clone | Peptide-pulsed autologous PHA blasts | 5:1 | ~40-60% | [3] |
| In vitro expanded T-cells from IM patient | Peptide-pulsed autologous PHA blasts | 5:1 | ~50-70% | [1] |
| Polyclonal CTLs stimulated with peptide-loaded DCs | Peptide-loaded autologous PHA blasts | 10:1 | ~30-50% | [4] |
Table 2: IFN-γ Release in Response to Ebv ebna3B (416-424) Stimulation (ELISPOT Assay)
| Responder Cells | Stimulant | Mean Spot Forming Units (SFU) / 10^6 PBMC | Reference |
| PBMC from healthy HLA-A11+ donor | Ebv ebna3B (416-424) peptide | 1654 (IQR 617–2498) | [5] |
| PBMC from healthy HLA-A11+ donor | Ebv ebna3B (416-424) peptide | 50-250 | [6] |
Note: IQR = Interquartile Range. The number of SFU can vary significantly between individuals.
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the Ebv ebna3B (416-424) peptide presented by HLA-A*11:01 on an antigen-presenting cell (APC) by a specific CD8+ T-cell initiates a cascade of intracellular signaling events. This process, crucial for T-cell activation and effector function, is depicted below.
Experimental Workflow for T-Cell Expansion and Functional Assays
The following diagram illustrates a typical workflow for the expansion of Ebv ebna3B (416-424)-specific T-cells and their subsequent functional characterization.
Experimental Protocols
Protocol 1: In Vitro Expansion of Ebv ebna3B (416-424)-Specific T-Cells
Objective: To expand a population of T-cells specific for the Ebv ebna3B (416-424) peptide from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Ebv ebna3B (416-424) peptide (IVTDFSVIK), sterile, high purity (>95%).
-
Recombinant human Interleukin-2 (IL-2).
-
PBMCs from a healthy HLA-A*11:01 positive donor.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Add the Ebv ebna3B (416-424) peptide to the cell suspension at a final concentration of 1-10 µg/mL.
-
Incubate the cells in a 24-well plate at 37°C in a 5% CO2 incubator.
-
After 3 days, add recombinant human IL-2 to a final concentration of 20 U/mL.
-
Restimulate the cultures every 7-10 days with peptide-pulsed, irradiated autologous PBMCs as antigen-presenting cells.
-
Maintain the cultures by splitting and adding fresh medium with IL-2 as needed.
-
After 2-3 weeks of expansion, the T-cell population can be assessed for specificity and function.
Protocol 2: Chromium Release Cytotoxicity Assay
Objective: To measure the cytotoxic activity of expanded Ebv ebna3B (416-424)-specific T-cells against target cells.
Materials:
-
Expanded Ebv ebna3B (416-424)-specific T-cells (effector cells).
-
Autologous B-lymphoblastoid cell line (LCL) or PHA-activated T-cell blasts (target cells).
-
Ebv ebna3B (416-424) peptide.
-
Sodium Chromate (51Cr).
-
Fetal Bovine Serum (FBS).
-
RPMI 1640 medium.
-
Triton X-100.
-
Gamma counter.
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of FBS.
-
Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing every 15 minutes.
-
Wash the labeled target cells three times with RPMI 1640 medium to remove excess 51Cr.
-
Resuspend the cells in complete medium at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the labeled target cells with 1 µg/mL of Ebv ebna3B (416-424) peptide for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
-
Cytotoxicity Assay:
-
Plate 1 x 10^4 labeled and peptide-pulsed target cells per well in a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
For spontaneous release control, add medium only to target cells.
-
For maximum release control, add 1% Triton X-100 to target cells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Protocol 3: IFN-γ ELISPOT Assay
Objective: To quantify the number of Ebv ebna3B (416-424)-specific T-cells that secrete IFN-γ upon stimulation.
Materials:
-
Human IFN-γ ELISPOT kit (containing capture antibody, detection antibody, and substrate).
-
PVDF-bottom 96-well plates.
-
Ebv ebna3B (416-424) peptide.
-
PBMCs or expanded T-cells.
-
RPMI 1640 medium with 10% FBS.
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
-
ELISPOT plate reader.
Procedure:
-
Plate Coating:
-
Coat the ELISPOT plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile PBS.
-
Block the wells with RPMI 1640 medium containing 10% FBS for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Remove the blocking medium.
-
Add 2-4 x 10^5 PBMCs or 1 x 10^5 expanded T-cells per well.
-
Add the Ebv ebna3B (416-424) peptide to the appropriate wells at a final concentration of 5-10 µg/mL.
-
Include negative control wells (cells only) and positive control wells (cells with PHA or anti-CD3).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
-
Spot Development:
-
Add the substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the number of spots in each well using an automated ELISPOT reader.
-
The results are expressed as the number of spot-forming units (SFU) per million cells.
-
Conclusion
The Ebv ebna3B (416-424) peptide is a valuable tool in immunotherapy research, enabling the study of EBV-specific T-cell responses and the development of novel therapeutic strategies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at harnessing the immune system to combat EBV-associated diseases. The immunodominant nature of this epitope in a significant portion of the population makes it a prime candidate for peptide-based vaccines and a key component in the generation of T-cells for adoptive immunotherapy. Further research into the clinical applications of targeting this specific epitope is warranted and holds promise for the treatment of EBV-related malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Epitope-dependent Selection of Highly Restricted or Diverse T Cell Receptor Repertoires in Response to Persistent Infection by Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Detection of Epstein–Barr virus-specific memory CD4+ T cells using a peptide-based cultured enzyme-linked immunospot assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mstechno.co.jp [mstechno.co.jp]
Troubleshooting & Optimization
Technical Support Center: EBV EBNA3B (416-424) T-Cell Stimulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers observing a low T-cell response to Epstein-Barr Virus (EBV) EBNA3B (416-424) peptide stimulation in their experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during T-cell stimulation assays with the EBV EBNA3B (416-424) peptide.
Issue: Weak or No T-Cell Response in ELISpot or Intracellular Cytokine Staining (ICS) Assays
Question: I am not observing the expected number of spots (ELISpot) or a positive cell population (ICS) after stimulating PBMCs with the EBV EBNA3B (416-424) peptide. What are the potential causes and solutions?
Answer:
A weak or absent T-cell response can stem from several factors, ranging from the experimental setup to the biological samples and reagents used. Below is a systematic guide to troubleshoot this issue.
1. Donor-Related Factors:
-
HLA Restriction: The EBV EBNA3B (416-424) epitope, with the sequence IVTDFSVIK, is primarily presented by the HLA-A11:01 allele and has also been associated with HLA-A68:01.[1][2][3][4] Ensure that the peripheral blood mononuclear cell (PBMC) donors express the appropriate HLA type. A low or absent response is expected in donors lacking this HLA allele.
-
Frequency of Antigen-Specific T-Cells: The frequency of T-cells specific for a single viral epitope can be low in healthy donors.[5][6] In some cases, the frequency may be below the detection limit of the assay. Consider increasing the number of cells per well.[7]
-
Cell Viability: Poor cell viability can significantly impact the outcome of the assay. Ensure that PBMCs are handled correctly, and if using cryopreserved cells, that they have been thawed properly and have good viability.[8]
2. Peptide and Reagent Quality:
-
Peptide Purity and Integrity: The purity of the synthetic peptide is crucial. Impurities, such as truncated or modified peptides, can lead to a lack of T-cell recognition.[9][10][11] Use high-purity (>90%) peptides from a reputable supplier.
-
Peptide Solubility and Storage: Ensure the peptide is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in culture medium. Improperly stored peptides can degrade, leading to a loss of activity.[4]
-
Contaminants: Peptides can be contaminated with substances like trifluoroacetic acid (TFA) or endotoxins, which can be toxic to cells or cause non-specific immune responses, interfering with the assay.[12]
3. Assay and Protocol Optimization:
-
Suboptimal Stimulation Conditions: T-cell activation requires optimal peptide concentration and incubation time. These may need to be titrated for your specific experimental conditions.[7][13]
-
Antigen Presenting Cell (APC) Function: The presentation of the peptide to T-cells by APCs is a critical step. For memory T-cell responses, using professional APCs like dendritic cells (DCs) can significantly enhance the response compared to stimulation with peptide alone.[14][15][16]
-
Reagent Concentrations: Incorrect concentrations of antibodies (for capture and detection in ELISpot, or for surface and intracellular staining in ICS) can lead to a weak or absent signal.[17][18][19] Titrate all antibodies to determine the optimal concentration.
-
Protein Transport Inhibitors (for ICS): For intracellular cytokine staining, the addition of a protein transport inhibitor (e.g., Brefeldin A or Monensin) is essential to block cytokine secretion and allow their accumulation within the cell.[1][20][21] Ensure this is added at the correct time and concentration.
Below is a table summarizing potential causes and solutions for a weak or no T-cell response.
| Potential Cause | Recommended Solution |
| Donor HLA type is not appropriate for the peptide. | Confirm donor HLA typing. Use donors with HLA-A11:01 or HLA-A68:01. |
| Low frequency of responding T-cells. | Increase the number of cells per well. Consider using an enrichment strategy for antigen-specific T-cells if the frequency is extremely low. |
| Poor cell viability. | Check cell viability before and after the assay. Optimize cell handling and thawing procedures for cryopreserved cells. |
| Peptide quality is suboptimal. | Use high-purity peptide (>90%). Ensure proper storage and handling of the peptide. |
| Peptide is not properly solubilized. | Ensure complete solubilization of the peptide in the recommended solvent before dilution. |
| Suboptimal peptide concentration. | Perform a dose-response experiment to determine the optimal peptide concentration. |
| Insufficient antigen presentation. | Consider using professional APCs, such as autologous dendritic cells pulsed with the peptide, to enhance T-cell stimulation. |
| Incorrect antibody concentrations. | Titrate all primary and secondary antibodies to determine their optimal concentrations for your assay. |
| Ineffective protein transport inhibition (ICS). | Ensure that a protein transport inhibitor (e.g., Brefeldin A) is added at the correct time and concentration. |
| Assay not sensitive enough. | For very low frequency responses, ELISpot is often more sensitive than ICS.[22] |
Frequently Asked Questions (FAQs)
Q1: What is the expected frequency of T-cells specific for EBV EBNA3B (416-424) in a healthy HLA-A*11:01 positive donor?
A1: The frequency of EBV-specific CD8+ T-cells varies between individuals. The EBNA3B (416-424) epitope is considered immunodominant in HLA-A11 positive individuals.[23][24] While exact frequencies can differ, they are generally detectable by sensitive assays like ELISpot and ICS.
Q2: My negative control (unstimulated cells) shows a high background. What could be the reason?
A2: High background in negative controls can be due to several factors, including:
-
Recent in vivo activation of T-cells: If the donor has had a recent infection, T-cells may be non-specifically activated.
-
Contamination: Contamination of reagents or cell cultures with mitogens or endotoxins can cause non-specific T-cell activation.[12]
-
Serum reactivity: The serum used in the culture medium may contain factors that stimulate T-cells.
-
Inadequate washing: Insufficient washing during the assay can lead to non-specific antibody binding.[17]
Q3: Can I use whole protein instead of the peptide for stimulation?
A3: While using the whole EBNA3B protein is possible, it requires processing by APCs to generate the specific epitope for presentation. This process can be inefficient in vitro. Using the synthetic peptide ensures that the correct epitope is readily available for binding to HLA molecules on APCs, often leading to a more robust and specific response.[25]
Q4: How important is the purity of the synthetic peptide?
A4: Peptide purity is critical. Lower purity peptides may contain truncated or modified sequences that will not be recognized by the T-cell receptor, leading to a false-negative result. Additionally, impurities from the synthesis process can be toxic to cells.[9][10][11] It is recommended to use peptides with a purity of >90%.
Experimental Protocols
Detailed Protocol for IFN-γ ELISpot Assay
This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times may be required.
-
Plate Coating:
-
Pre-wet the ELISpot plate wells with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash the wells four times with 200 µL of sterile water.
-
Coat the wells with 100 µL of anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL in sterile PBS).
-
Incubate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The next day, wash the plate three times with 200 µL of sterile PBS per well.
-
Block the plate with 200 µL of complete RPMI 1640 medium containing 10% FBS for at least 30 minutes at room temperature.
-
Prepare a single-cell suspension of PBMCs. A typical cell density is 2-3 x 10^5 cells per well.
-
Prepare the EBV EBNA3B (416-424) peptide solution at the desired final concentration (e.g., 1-10 µg/mL) in complete medium.
-
Discard the blocking medium from the plate.
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the peptide solution to the appropriate wells. For negative controls, add 100 µL of medium without peptide. For a positive control, use a mitogen like PHA.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[26][27]
-
-
Detection and Development:
-
Wash the plate four times with PBS containing 0.05% Tween 20 (PBST).
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody at the optimized concentration.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with PBST.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate four times with PBST, followed by two washes with PBS.
-
Add 100 µL of TMB substrate and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots.
-
Detailed Protocol for Intracellular Cytokine Staining (ICS)
This protocol is a general guide. Optimization of stimulation conditions and antibody concentrations is recommended.
-
Cell Stimulation:
-
Prepare a single-cell suspension of PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Add the EBV EBNA3B (416-424) peptide to the desired final concentration (e.g., 1-10 µg/mL). Include appropriate negative (no peptide) and positive (e.g., PMA/Ionomycin) controls.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[20][28]
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Add fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Add fluorochrome-conjugated anti-human IFN-γ antibody (and other cytokine antibodies like TNF-α) at the pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.[13][21]
-
Visualizations
Caption: Experimental workflow for measuring T-cell response to EBV peptide.
Caption: Troubleshooting decision tree for low T-cell response.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. EBV EBNA3B 416-424 (HLA-A*11:01; HLA-A*68:01) | 1 mg | EP11151_1 [peptides.de]
- 3. jpt.com [jpt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 6. Increased Frequency of EBV-Specific Effector Memory CD8+ T Cells Correlates with Higher Viral Load in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]
- 8. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 9. researchgate.net [researchgate.net]
- 10. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Peptides and Peptide Pools for Antigen-Specific Stimulation in T-Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Accessing Epstein-Barr Virus-Specific T-Cell Memory with Peptide-Loaded Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Complementation of antigen presenting cells to generate T lymphocytes with broad target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. stemcell.com [stemcell.com]
- 21. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. HUMAN CYTOTOXIC T LYMPHOCYTE RESPONSES TO EPSTEIN-BARR VIRUS INFECTION | Annual Reviews [annualreviews.org]
- 24. rupress.org [rupress.org]
- 25. viraxbiolabs.com [viraxbiolabs.com]
- 26. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ex vivo IFN-γ ELISpot assay [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. med.virginia.edu [med.virginia.edu]
- 31. lerner.ccf.org [lerner.ccf.org]
Technical Support Center: Ebv ebna3b (416-424) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the Ebv ebna3b (416-424) peptide.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of the Ebv ebna3b (416-424) peptide?
The Ebv ebna3b (416-424) peptide is a 9-amino acid sequence, IVTDFSVIK, derived from the Epstein-Barr virus nuclear antigen 3B.[1][2][3] It is an HLA-A*11:01-restricted T-cell epitope, meaning it is recognized by the immune system in individuals with this specific human leukocyte antigen type.[1][3][4][5] Its primary application is in immunology research, specifically for stimulating EBV-specific cytotoxic T-lymphocytes (CTLs) in assays like ELISPOT and intracellular cytokine staining (ICS).[2][6]
| Property | Value | Reference |
| Sequence | IVTDFSVIK | [1][2][3] |
| Amino Acid Composition | Isoleucine (I) x2, Valine (V) x1, Threonine (T) x1, Aspartic Acid (D) x1, Phenylalanine (F) x1, Serine (S) x1, Lysine (K) x1 | [1][2][3] |
| Molecular Weight | ~1034.2 g/mol | Calculated |
| Hydrophobicity | High (contains 5 hydrophobic residues: I, V, F, I) | [7] |
| Charge at pH 7 | Neutral (1 acidic residue: D, 1 basic residue: K) | Calculated |
| HLA Restriction | HLA-A11:01, HLA-A68:01 | [1][5] |
Q2: What is the primary application of this peptide?
The Ebv ebna3b (416-424) peptide is primarily used as an antigenic stimulus in T-cell immunity research.[2] It is a key tool for studying the immune response to Epstein-Barr virus, a ubiquitous human herpesvirus associated with several malignancies.[8][9] Researchers use this peptide to identify, quantify, and characterize EBV-specific T-cell populations in various contexts, including infectious mononucleosis, post-transplant lymphoproliferative disease, and certain lymphomas.[2][8]
Q3: How should I store the lyophilized peptide and its reconstituted solution?
For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C.[4] Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5] These aliquots can be stored at -80°C for up to six months or at -20°C for one month.[4] If the peptide is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent is compatible with your downstream assays, typically below 1% (v/v) to prevent cell toxicity.[5][10]
Troubleshooting Guides
Q1: My Ebv ebna3b (416-424) peptide won't dissolve in an aqueous buffer. What should I do?
This is a common issue due to the peptide's high hydrophobicity (over 50% of its residues are hydrophobic).[7] Peptides with a high proportion of non-polar amino acids often have limited solubility in aqueous solutions.[11] Follow the workflow below to systematically address this issue.
Caption: A workflow for troubleshooting peptide solubility issues.
Q2: I observe precipitation after initially dissolving the peptide. How can I resolve this?
Precipitation upon dilution of a peptide stock (especially one made in an organic solvent) indicates that the peptide is aggregating in the final aqueous solution.
| Method | Protocol | Considerations |
| Sonication | Briefly sonicate the tube for 10-15 seconds in a water bath sonicator. Keep the sample on ice to prevent heating. Repeat 2-3 times.[7] | This can break up aggregates. Over-sonication can potentially damage the peptide. |
| Gentle Warming | Warm the solution gently to 30-40°C for a few minutes. | Be cautious, as excessive heat can degrade the peptide.[10] Not suitable for all peptides. |
| Centrifugation | Before use, always centrifuge your peptide solution (e.g., 10,000 x g for 5 min) to pellet any undissolved aggregates. Use the supernatant for your experiment.[10] | This ensures you are using a homogenous solution and provides a more accurate concentration. |
| Re-solubilization | If significant precipitation occurs, you may need to lyophilize the peptide again and attempt to redissolve it using a higher concentration of organic solvent or a different co-solvent system.[7] | This is a last resort but can salvage the sample. |
Q3: The peptide solution is causing toxicity in my cell-based assays. What could be the reason?
Toxicity in cell-based assays is often related to the solvent used to dissolve the peptide, rather than the peptide itself.
-
High Co-solvent Concentration: Organic solvents like DMSO, DMF, and acetonitrile (B52724) can be toxic to cells at high concentrations. Ensure the final concentration of the organic solvent in your cell culture medium is non-toxic, typically below 1% (v/v), and ideally below 0.5%. [7][10]
-
pH of the Solution: If you adjusted the pH to dissolve the peptide, ensure the final pH of your working solution is buffered back to a physiological range (pH 7.2-7.4) before adding it to cells.
-
Peptide Purity: Impurities from synthesis could be a source of toxicity. Ensure you are using a high-purity grade peptide (>95%) for cellular assays.
Experimental Protocols
Protocol 1: Basic Solubilization of a Hydrophobic Peptide using an Organic Co-solvent
This protocol is recommended for the Ebv ebna3b (416-424) peptide.
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to avoid condensation.[7]
-
Initial Dissolution: Add a small volume of 100% sterile DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Vortex gently to ensure the peptide is fully dissolved.[7] The solution should be clear.
-
Dilution: Slowly add your desired sterile aqueous buffer (e.g., PBS or Tris buffer) to the concentrated stock solution while vortexing. Do not add the peptide stock directly to a large volume of buffer, as this can cause immediate precipitation.[7]
-
Final Check: If the final solution appears cloudy or has visible particulates, sonicate briefly (3 x 10 seconds on ice).[7]
-
Sterilization & Storage: For cellular applications, sterilize the final solution by passing it through a 0.22 µm filter.[4] Aliquot and store at -80°C.
Protocol 2: Solubility Testing with pH Adjustment
This protocol is a general guide for charged peptides and can be used to determine optimal solubility conditions.
-
Determine Peptide Charge: Calculate the net charge of the peptide at pH 7. Peptides with more acidic residues (D, E) than basic residues (K, R, H) are acidic. Peptides with more basic residues are basic.[7]
-
Aliquot for Testing: Use a small, non-critical aliquot of the peptide for solubility testing to avoid wasting the entire sample.[7]
-
For Basic Peptides (Net Charge > 0): Attempt to dissolve in a small amount of an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA). Once dissolved, dilute with sterile water or buffer.[7]
-
For Acidic Peptides (Net Charge < 0): Attempt to dissolve in a small amount of a basic solution, such as 10% ammonium (B1175870) hydroxide (B78521) (NH₄OH) or ammonium bicarbonate. Once dissolved, dilute with sterile water or buffer.[7]
-
Check Final pH: Before using in a biological assay, ensure the pH of the final working solution is adjusted to the appropriate physiological range.
Signaling Pathway Context
The Ebv ebna3b (416-424) peptide is a fragment of the larger EBNA3B protein. The EBNA3 family of proteins (EBNA3A, 3B, and 3C) are critical for establishing and maintaining Epstein-Barr virus latency. They function as transcriptional regulators, and a key mechanism of their action is through interaction with the cellular DNA-binding protein RBP-Jκ (also known as CBF1), which is a central component of the Notch signaling pathway.[8][12][13]
Caption: Interaction of EBNA3 proteins with the RBP-Jκ transcription factor.
References
- 1. EBV EBNA3B 416-424 (HLA-A*11:01; HLA-A*68:01) | 1 mg | EP11151_1 [peptides.de]
- 2. jpt.com [jpt.com]
- 3. Epitope-dependent Selection of Highly Restricted or Diverse T Cell Receptor Repertoires in Response to Persistent Infection by Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. The Cooperative Functions of the EBNA3 Proteins Are Central to EBV Persistence and Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epstein-Barr virus - Epstein-Barr Virus and Kaposi's Sarcoma Herpesvirus/Human Herpesvirus 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. The EBNA3 Family of Epstein-Barr Virus Nuclear Proteins Associates with the USP46/USP12 Deubiquitination Complexes to Regulate Lymphoblastoid Cell Line Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Role of EBNA-3 Family Proteins in EBV Associated B-cell Lymphomagenesis [frontiersin.org]
Ebv ebna3B (416-424) peptide quality control and purity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ebv ebna3B (416-424) peptide. The information provided addresses common quality control and purity issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the Ebv ebna3B (416-424) peptide and what is its primary application in research?
The Ebv ebna3B (416-424) peptide is a nine-amino-acid sequence (Ile-Val-Thr-Asp-Phe-Ser-Val-Ile-Lys) derived from the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B). It is a well-characterized HLA-A11-restricted cytotoxic T lymphocyte (CTL) epitope. Its primary application in research is to stimulate and detect EBV-specific CD8+ T cells in immunological assays such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays. These assays are crucial for studying the immune response to EBV infection and for the development of immunotherapies.
Q2: What are the recommended storage and handling conditions for the Ebv ebna3B (416-424) peptide?
Proper storage and handling are critical to maintaining the integrity and stability of the peptide.[1][2][3][4]
-
Lyophilized Peptide:
-
Long-term storage: Store at -20°C or -80°C in a desiccated environment.[2][4] Lyophilized peptides are stable for years under these conditions.[2]
-
Before use: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, as peptides can be hygroscopic.[1][3][4]
-
-
Peptide in Solution:
-
Short-term storage: Peptide solutions are much less stable than the lyophilized form.[3] For short-term storage, use sterile buffers at a pH of 5-6 and store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1][2][3]
-
General recommendation: It is best to prepare solutions fresh for each experiment.
-
Q3: My Ebv ebna3B (416-424) peptide is difficult to dissolve. What should I do?
The solubility of a peptide is determined by its amino acid composition. The Ebv ebna3B (416-424) sequence has a mix of hydrophobic and charged residues. If you encounter solubility issues, consider the following steps:
-
Start with sterile distilled water: This is the preferred solvent for many biological assays.
-
Sonication: A brief sonication can help to break up aggregates and enhance dissolution.
-
Acidic or Basic Solutions: For peptides with a net positive charge (like Ebv ebna3B (416-424) due to the Lysine residue), adding a small amount of 1-10% acetic acid can aid dissolution.[3]
-
Organic Solvents: If the peptide remains insoluble, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) can be used.[3] However, ensure that the final concentration of the organic solvent is compatible with your specific assay, as it can be toxic to cells at higher concentrations.
Q4: What level of purity is recommended for the Ebv ebna3B (416-424) peptide for use in T-cell assays?
For sensitive immunological assays like ELISPOT, a high purity level is recommended, typically >95%. Even small amounts of impurities can lead to erroneous or inconsistent results.
Troubleshooting Guides
Issue 1: High Background or False Positives in ELISPOT/ICS Assays
Symptoms:
-
A high number of spots in the negative control wells of an ELISPOT assay.[5]
-
Non-specific cytokine production detected by ICS in unstimulated cells.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Peptide Impurities | Even at low levels, contaminating peptides from the synthesis process can stimulate T cells, leading to false-positive results. Request the certificate of analysis (CoA) from the manufacturer and perform your own quality control. |
| Trifluoroacetic Acid (TFA) Contamination | TFA is often used in peptide purification and can remain as a counterion.[6][7][8][9] TFA can be cytotoxic or mitogenic to cells, causing variability in assays.[6][10] Consider obtaining the peptide with a different counterion, such as acetate (B1210297) or hydrochloride, or performing a counterion exchange.[6] |
| Endotoxin Contamination | Endotoxins (lipopolysaccharides) from bacteria can cause non-specific immune stimulation.[6] Ensure the peptide is specified as low-endotoxin or endotoxin-free. |
| Improper Peptide Handling | Bacterial contamination can occur if the peptide is not handled under sterile conditions.[3] Always use sterile solvents and pipette tips. |
Issue 2: Inconsistent or Lower-Than-Expected T-Cell Responses
Symptoms:
-
Variable results between experiments using the same peptide.
-
Weaker T-cell stimulation than previously observed or reported in the literature.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | Improper storage (e.g., repeated freeze-thaw cycles, storage in solution at 4°C for extended periods) can lead to peptide degradation.[1][2] Use fresh aliquots for each experiment. |
| Incorrect Peptide Concentration | The lyophilized peptide powder may not be homogeneously distributed in the vial. It is recommended to centrifuge the vial briefly before dissolving.[4] Also, ensure accurate weighing and dilution calculations. |
| Batch-to-Batch Variability | Different synthesis batches can have varying purity levels and impurity profiles. Always perform a titration experiment with a new batch of peptide to determine the optimal concentration for your assay. |
| Oxidation of Peptide | Peptides containing certain amino acids (Cys, Met, Trp) are prone to oxidation. While Ebv ebna3B (416-424) does not contain these, improper handling can still lead to modifications. Store under inert gas if stability is a concern. |
Quantitative Data Summary
Table 1: Common Impurities in Synthetic Peptides and Their Sources
| Impurity Type | Source | Potential Impact on Experiments |
| Deletion Sequences | Incomplete coupling during Solid-Phase Peptide Synthesis (SPPS) | Altered peptide structure, reduced or no biological activity. |
| Truncated Sequences | Incomplete synthesis or premature cleavage from the resin | Similar to deletion sequences, can compete with the full-length peptide. |
| Peptide-Adducts | Side reactions with protecting groups or scavengers used in SPPS | Can alter the mass and charge of the peptide, potentially affecting its function and leading to misidentification in mass spectrometry. |
| Oxidized Peptides | Exposure to air during synthesis, purification, or storage | Altered biological activity. |
| Deamidated Peptides | Spontaneous degradation of Asparagine or Glutamine residues | Can create isomeric forms of the peptide with different properties. |
| Cross-Contamination | Improperly cleaned synthesis or purification equipment | Can lead to strong, unexpected biological responses if the contaminant is a potent epitope. |
Table 2: Recommended Purity Levels for Different Applications
| Application | Recommended Purity | Rationale |
| T-cell assays (ELISPOT, ICS) | >95% | High sensitivity of these assays to contaminating peptides requires high purity to avoid false positives. |
| In vivo studies | >98% | To minimize off-target effects and ensure the observed biological response is due to the target peptide. |
| Structural studies (NMR, X-ray crystallography) | >98% | High purity is essential for obtaining high-quality structural data. |
| General screening | >85% | For initial screening purposes where high precision is not the primary goal. |
Experimental Protocols
Protocol 1: Quality Control of Ebv ebna3B (416-424) Peptide by RP-HPLC
Objective: To assess the purity of the Ebv ebna3B (416-424) peptide.
Materials:
-
Lyophilized Ebv ebna3B (416-424) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: a. Prepare a 1 mg/mL stock solution of the peptide in HPLC-grade water. b. If solubility is an issue, add a minimal amount of ACN.
-
Mobile Phase Preparation: a. Mobile Phase A: 0.1% TFA in water. b. Mobile Phase B: 0.1% TFA in ACN.
-
HPLC Method: a. Inject 10-20 µL of the peptide solution. b. Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes. c. Set the flow rate to 1 mL/min. d. Detect the peptide absorbance at 214 nm and 280 nm.
-
Data Analysis: a. Integrate the area of all peaks in the chromatogram. b. Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%.
Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the Ebv ebna3B (416-424) peptide.
Materials:
-
HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).
-
Peptide sample prepared as for HPLC analysis.
-
Mobile phases (formic acid is often preferred over TFA for better MS signal).
Procedure:
-
LC Separation: Perform the HPLC separation as described above. The eluent is directly introduced into the mass spectrometer.
-
Mass Spectrometry Analysis: a. Acquire mass spectra in positive ion mode. b. The expected monoisotopic mass for Ebv ebna3B (416-424) (C48H80N10O14) is approximately 1020.59 Da. c. Look for the corresponding [M+H]+, [M+2H]2+, etc., ions in the mass spectrum.
-
Data Interpretation: a. Confirm that the major peak in the chromatogram corresponds to the expected mass of the peptide. b. Analyze minor peaks to identify potential impurities (e.g., deletion products will have lower masses, adducts will have higher masses).
Visualizations
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) and points of potential impurity introduction.
Caption: A logical workflow for troubleshooting issues with synthetic peptides in experiments.
Caption: Simplified diagram of Ebv ebna3B (416-424) peptide presentation and T-cell activation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
Preventing degradation of Ebv ebna3B (416-424) peptide in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) (416-424) peptide in culture.
I. Frequently Asked Questions (FAQs)
Q1: What is the EBV EBNA3B (416-424) peptide and why is its stability in culture important?
A1: The EBV EBNA3B (416-424) peptide, with the sequence IVTDFSVIK, is an HLA-A11-restricted epitope derived from the Epstein-Barr virus nuclear antigen 3B. It is a crucial reagent in immunological research, particularly for studying T-cell responses to EBV. Maintaining the integrity and concentration of this peptide in cell culture is critical for obtaining accurate and reproducible experimental results in assays such as T-cell activation, proliferation, and cytotoxicity studies. Peptide degradation can lead to a loss of biological activity and inconsistent data.
Q2: What are the primary causes of EBV EBNA3B (416-424) peptide degradation in a typical cell culture environment?
A2: The degradation of the EBV EBNA3B (416-424) peptide in cell culture can be attributed to several factors:
-
Enzymatic Degradation: Proteases and peptidases present in the cell culture medium, particularly when supplemented with serum (e.g., fetal bovine serum - FBS), are a major cause of peptide breakdown. Cells themselves also secrete proteases into the medium.[1][2][3][4]
-
Hydrolysis: The peptide bonds can be cleaved by water, a process that can be influenced by pH and temperature.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the peptide's structure and function.
-
Physical Instability: The peptide may adsorb to the surfaces of culture vessels or aggregate, reducing its effective concentration. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.
Q3: How should I properly store and handle the lyophilized EBV EBNA3B (416-424) peptide and its stock solutions to maximize stability?
A3: Proper storage and handling are paramount for preventing peptide degradation.
| Form | Storage Temperature | Handling Recommendations |
| Lyophilized Powder | -20°C or -80°C for long-term storage. | Store in a desiccator to prevent moisture absorption. Before opening, allow the vial to warm to room temperature to avoid condensation. |
| Stock Solution | -20°C or -80°C. | Reconstitute in a sterile, appropriate solvent (e.g., DMSO, sterile water, or a buffer at pH 5-7). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Q4: What are the best practices for preparing and using the EBV EBNA3B (416-424) peptide in my cell culture experiments?
A4: To minimize degradation during your experiments:
-
Prepare Fresh Working Solutions: Dilute the stock solution to the final working concentration immediately before use.
-
Minimize Serum Concentration: If possible, reduce the serum concentration in your culture medium or use serum-free medium, as serum is a significant source of proteases.[1] If serum is necessary, consider heat-inactivating it (though this may not inactivate all proteases).
-
Consider Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail to the culture medium can significantly reduce enzymatic degradation.
-
Optimize pH: Maintain the pH of the culture medium within the optimal range for your cells and the peptide's stability, typically between pH 7.2 and 7.4.
-
Use Low-Binding Labware: To prevent adsorption, use low-protein-binding microcentrifuge tubes and culture plates.
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with the EBV EBNA3B (416-424) peptide.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Loss of Peptide Activity in Culture | 1. Enzymatic degradation by proteases in serum or secreted by cells. 2. Hydrolysis due to suboptimal pH or temperature. 3. Adsorption to labware. | 1a. Reduce serum concentration or use serum-free media. 1b. Add a broad-spectrum protease inhibitor cocktail to the culture medium. 2. Ensure the culture medium is properly buffered and maintained at 37°C. 3. Use low-protein-binding plates and tubes. |
| Inconsistent or Non-Reproducible Results | 1. Degradation of peptide stock solution due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate initial peptide concentration. 3. Variation in protease activity between different batches of serum. | 1. Prepare single-use aliquots of the stock solution and store them at -80°C. 2. Accurately determine the peptide concentration of the stock solution using a reliable method (e.g., amino acid analysis or UV spectroscopy). 3. Test new batches of serum for their effect on peptide stability before use in critical experiments. |
| Peptide Precipitation in Culture Medium | 1. Poor solubility of the peptide at the working concentration. 2. Interaction with components of the culture medium. | 1. Ensure the peptide is fully dissolved in the initial solvent before diluting into the culture medium. A small amount of DMSO can aid in solubilization. 2. Test the solubility of the peptide in a small volume of the complete culture medium before preparing a large batch. |
III. Experimental Protocols
Protocol for Assessing the Stability of EBV EBNA3B (416-424) Peptide in Cell Culture
This protocol outlines a method to quantify the degradation of the EBV EBNA3B (416-424) peptide in your specific cell culture conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
EBV EBNA3B (416-424) peptide
-
Cell culture medium (e.g., RPMI-1640) with and without serum and/or cells
-
Protease inhibitor cocktail (optional)
-
HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
HPLC-MS system
Procedure:
-
Prepare Peptide Solution: Prepare a stock solution of the EBV EBNA3B (416-424) peptide at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Incubation:
-
Spike the peptide into your cell culture medium (with and without serum and/or cells) to a final concentration of 10-100 µM.
-
Incubate the samples at 37°C in a CO₂ incubator.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect aliquots of the culture medium.
-
Immediately stop enzymatic activity by adding a protein precipitation agent (e.g., ice-cold acetonitrile with 1% TFA).
-
-
Sample Preparation for HPLC-MS:
-
Centrifuge the samples to pellet precipitated proteins.
-
Transfer the supernatant containing the peptide to a clean tube.
-
Dry the supernatant under vacuum and reconstitute in a suitable solvent for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution of the intact peptide using mass spectrometry by selecting for its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining relative to the T=0 time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.
-
Illustrative Quantitative Data
The following table provides hypothetical data for the stability of a similar immunogenic peptide in RPMI-1640 supplemented with 10% FBS at 37°C. This data is for illustrative purposes only; actual results for the EBV EBNA3B (416-424) peptide may vary.
| Time (hours) | % Peptide Remaining (Medium Only) | % Peptide Remaining (Medium + 10% FBS) | % Peptide Remaining (Medium + 10% FBS + Cells) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 85 | 75 |
| 4 | 95 | 60 | 45 |
| 8 | 92 | 40 | 25 |
| 24 | 85 | 15 | <5 |
| 48 | 78 | <5 | <1 |
IV. Signaling Pathways and Visualizations
The degradation of the full-length EBNA3B protein, from which the (416-424) peptide is derived, is regulated by intracellular degradation machinery. While the short, exogenous peptide in culture is primarily degraded by extracellular proteases, understanding the degradation of the parent protein provides context for its processing and presentation in vivo.
Ubiquitin-Proteasome Pathway for EBNA3B Degradation
The ubiquitin-proteasome system is a major pathway for the degradation of intracellular proteins. EBNA3B can be targeted for degradation through this pathway, which involves the covalent attachment of ubiquitin molecules to the protein, marking it for recognition and degradation by the proteasome complex. This process can be influenced by post-translational modifications such as SUMOylation.[5]
Caption: The Ubiquitin-Proteasome Pathway for EBNA3B protein degradation.
Experimental Workflow for Peptide Stability Assay
The following diagram illustrates the general workflow for assessing the stability of the EBV EBNA3B (416-424) peptide in cell culture.
References
- 1. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The lifespan of major histocompatibility complex class I/peptide complexes determines the efficiency of cytotoxic T-lymphocyte responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background Noise in ELISpot with Ebv ebna3B (416-424)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering high background noise in Enzyme-Linked Immunospot (ELISpot) assays using the Epstein-Barr virus (EBV) ebna3B (416-424) peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in an ELISpot assay?
High background in ELISpot assays can manifest as either a general high level of staining across the well or as an excessive number of non-specific spots.[1][2] The primary causes can be broadly categorized as issues related to the cells, reagents, or the assay procedure itself. Common factors include:
-
Cell-related issues:
-
Reagent and material issues:
-
Contaminated working solutions or culture medium.[2]
-
Suboptimal concentration of the capture or detection antibody.
-
Use of serum in the culture medium that contains heterophilic antibodies, which can cross-link the capture and detection antibodies.[2]
-
Impurities in wash buffers or precipitation of aggregated detection antibodies.[3]
-
-
Procedural errors:
-
Inadequate washing steps, leaving residual reagents in the wells.[1][2]
-
Overdevelopment of the plate by leaving the substrate on for too long.[1][2]
-
Improper handling of the plate, such as moving it during incubation, which can cause spots to become diffuse.[4]
-
Incomplete drying of the membrane before analysis.[2]
-
Q2: How can I determine the optimal cell number for my ELISpot assay with the Ebv ebna3B (416-424) peptide?
Optimizing the cell number is a critical step to minimize background and obtain clear, countable spots. The ideal number of cells per well depends on the expected frequency of antigen-specific T cells.
-
Recommendation: If you are unsure, a good starting point is 250,000 peripheral blood mononuclear cells (PBMCs) per well.[1] You can then perform a cell titration experiment to determine the optimal number for your specific conditions.
| Cell Number per Well | Expected Outcome | Recommendation |
| Too High | Confluent spots or a "blackout" of the well, making individual spots indistinguishable. High background. | Decrease the cell concentration. |
| Too Low | Too few spots to be statistically significant, even in positive control wells. | Increase the cell concentration. |
| Optimal | Well-defined, individual spots that are easy to count. Low background in negative control wells. | Use this concentration for your experiments. |
Q3: My negative control wells (cells without peptide) show high background. What could be the cause and how do I fix it?
High background in negative control wells indicates non-specific cytokine secretion or assay-related artifacts.
-
Spontaneous Cytokine Secretion: The cells may be activated due to stress from handling, recent in vivo activation, or contamination.[5] Allowing cells to rest overnight after thawing cryopreserved PBMCs can sometimes reduce this spontaneous secretion.
-
Reagent Contamination: Endotoxins or other contaminants in your media, serum, or other reagents can non-specifically activate cells.[5] Ensure all your reagents are sterile and of high quality.
-
Serum Issues: The serum used in your culture medium could be a source of high background. It is recommended to heat-inactivate the serum or screen different batches to find one with low background.[6]
-
Overcrowding of cells: Too many cells in a well can lead to non-specific activation due to cell-to-cell contact.[5]
Q4: Can the Ebv ebna3B (416-424) peptide itself cause high background?
While less common, the peptide preparation can sometimes contribute to background noise.
-
Peptide Solubility: Poorly soluble peptides can form aggregates that mimic authentic ELISpot responses, even in the absence of cells.[7] Ensure your peptide is fully dissolved according to the manufacturer's instructions. Filtering the peptide solution may help prevent this issue.[7]
-
Peptide Purity and Contaminants: Impurities in the peptide preparation could potentially cause non-specific stimulation.[8] Using a high-purity peptide from a reputable supplier is recommended.
Troubleshooting Guide
This section provides a structured approach to troubleshooting high background noise in your ELISpot experiments.
| Observation | Potential Cause | Recommended Solution |
| High background staining in all wells (including negative control) | 1. Inadequate washing.[1][2] 2. Contaminated reagents (media, serum, buffers).[2] 3. Over-development with substrate.[1][2] 4. High number of dead cells.[4] | 1. Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed if possible. 2. Use fresh, sterile reagents. Consider filtering reagents. 3. Reduce the substrate incubation time. Monitor spot development under a microscope. 4. Ensure high cell viability (>90%) before starting the experiment. |
| Too many spots in antigen-stimulated wells (confluent spots) | 1. Too many cells per well.[1][2] 2. Over-stimulation with the Ebv ebna3B (416-424) peptide. | 1. Perform a cell titration to determine the optimal cell number. 2. Titrate the peptide concentration to find the optimal balance between specific stimulation and background. |
| Fuzzy or poorly defined spots | 1. Plate was moved or vibrated during incubation.[4] 2. Improper pre-wetting of the PVDF membrane. 3. Insufficient concentration of capture antibody. | 1. Ensure the incubator is level and plates are not disturbed during incubation. 2. Follow the manufacturer's protocol for membrane pre-wetting (e.g., with ethanol). 3. Optimize the capture antibody concentration. |
| High background only in the outer wells of the plate | Evaporation of media from the outer wells. | Fill the surrounding empty wells with sterile water or media to maintain humidity. |
Experimental Protocols
A detailed, step-by-step protocol is crucial for a successful ELISpot assay. Below is a generalized protocol that should be adapted based on the specific kit manufacturer's instructions.
Day 1: Plate Coating
-
Pre-wet the Plate: Add 15-50 µL of 35% ethanol (B145695) to each well of the PVDF membrane plate. Incubate for no more than 1 minute at room temperature.
-
Wash: Empty the wells and wash the plate 5 times with 200 µL/well of sterile water.
-
Coat with Capture Antibody: Dilute the anti-cytokine capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate overnight at 4-8°C.
Day 2: Cell Incubation
-
Wash and Block: Decant the coating antibody solution. Wash the plate 5 times with 200 µL/well of sterile PBS. Add 200 µL/well of blocking buffer (e.g., PBS with 10% FBS) and incubate for at least 30 minutes at room temperature.
-
Prepare Cells: Thaw and wash your PBMCs. Resuspend the cells in culture medium to the desired concentration.
-
Prepare Stimuli: Dilute the Ebv ebna3B (416-424) peptide to the desired working concentration in culture medium.
-
Add Cells and Stimuli: Decant the blocking buffer. Add your cells and stimuli to the appropriate wells. A common setup is:
-
Negative Control: Cells + culture medium only.
-
Test Wells: Cells + Ebv ebna3B (416-424) peptide.
-
Positive Control: Cells + a mitogen (e.g., PHA) or a control peptide pool.
-
-
Incubate: Cover the plate and incubate at 37°C in a 5% CO2 incubator for the recommended time (typically 18-24 hours).
Day 3: Detection and Development
-
Remove Cells: Decant the cell suspension from the wells.
-
Wash: Wash the plate 5 times with PBS containing 0.05% Tween 20 (PBST).
-
Add Detection Antibody: Dilute the biotinylated anti-cytokine detection antibody in PBST with 0.5% FBS. Add 100 µL to each well and incubate for 2 hours at room temperature.
-
Wash: Wash the plate 5 times with PBST.
-
Add Enzyme Conjugate: Dilute the enzyme conjugate (e.g., Streptavidin-ALP or -HRP) in PBST with 0.5% FBS. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Wash: Wash the plate 5 times with PBST, followed by a final wash with PBS.
-
Add Substrate: Add 100 µL of the substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) to each well.
-
Develop: Monitor the development of spots (typically 5-30 minutes). Stop the reaction by washing thoroughly with deionized water.
-
Dry and Analyze: Allow the plate to dry completely in the dark before analyzing the spots using an ELISpot reader.
Visualizations
Antigen Presentation and T-Cell Activation Pathway
The Ebv ebna3B (416-424) peptide is an exogenous peptide that, in an ELISpot assay, is presented to CD8+ T cells by antigen-presenting cells (APCs) in the PBMC population via the MHC class I pathway. This leads to the activation of peptide-specific CD8+ T cells and the secretion of cytokines, such as IFN-γ.
Antigen Presentation and T-Cell Activation.
ELISpot Experimental Workflow
The following diagram illustrates the key steps in a typical ELISpot experiment.
ELISpot Experimental Workflow Diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 5. mabtech.com [mabtech.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. ELISpot Troubleshooting [elisa-antibody.com]
- 8. CD4+ T-Cell Responses to Epstein-Barr Virus (EBV) Latent-Cycle Antigens and the Recognition of EBV-Transformed Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Epitope Mapping Techniques for EBNA3B Protein
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the epitope mapping of the Epstein-Barr virus nuclear antigen 3B (EBNA3B) protein. The content is designed to address specific experimental challenges and provide clear, actionable solutions.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What is the fundamental difference between a linear and a conformational epitope, and why is this critical for EBNA3B?
A: An epitope is the specific part of an antigen recognized by an antibody.[1]
-
Linear Epitopes are formed by a continuous sequence of amino acids in a protein's primary structure.[1] They can be identified using synthetic peptides that mimic portions of the EBNA3B sequence.[2]
-
Conformational Epitopes are composed of amino acids that are not necessarily in a continuous sequence but are brought together by the protein's three-dimensional folding.[1][3] The vast majority of B-cell epitopes (up to 90%) are conformational.[2]
Q2: Which experimental methods are best suited for identifying linear epitopes on EBNA3B?
A: The most common and effective method for mapping linear epitopes is the use of an overlapping peptide library .[4][5] This involves synthesizing a series of peptides, typically 10-20 amino acids in length, that span the entire sequence of the EBNA3B protein.[2][4] Each peptide is then tested for antibody binding, usually via an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
Q3: How can I identify conformational epitopes on EBNA3B if linear peptide scans fail?
A: Mapping conformational epitopes requires techniques that preserve the protein's native structure. Key methods include:
-
Phage Display: A powerful technique where a library of random peptides is expressed on the surface of bacteriophages.[7][8] The library is panned against the target antibody, and phages displaying peptides that mimic the conformational epitope are selected.[9]
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This method identifies the regions of EBNA3B that are protected from solvent exchange upon antibody binding, revealing the interaction interface.[3]
-
X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): These high-resolution structural methods can visualize the precise antibody-antigen complex, providing the most definitive epitope map.[2][3]
-
Site-Directed Mutagenesis: Involves mutating specific amino acid residues on the surface of the EBNA3B protein and testing for loss of antibody binding.[10]
Q4: Should I begin my epitope mapping project with computational prediction or go directly to experimental screening?
A: Starting with computational tools is a cost-effective strategy to narrow down potential epitope regions.[11][12] Immunoinformatics tools can predict both linear and conformational epitopes based on sequence and/or structural data, guiding the design of peptide libraries or mutagenesis experiments.[13][14] However, prediction accuracy is not perfect, particularly for conformational epitopes, and all computationally predicted epitopes must be validated experimentally.[3][11]
Section 2: Troubleshooting Guides for Common Experimental Issues
Overlapping Peptide Library Screening
Q: I'm getting high background signal in my peptide-based ELISA. How can I fix this?
A: High background in ELISA can obscure true positive signals. Common causes and solutions include:
-
Insufficient Blocking: The blocking buffer may not be optimal. Try increasing the concentration of the blocking agent (e.g., BSA or casein), extending the blocking incubation time, or testing alternative synthetic blockers like Ficoll or polyvinyl alcohol (PVA).[6][15]
-
Inadequate Washing: Increase the number and duration of wash steps between antibody incubations to remove non-specifically bound antibodies.[16]
-
Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive. Optimize concentrations by performing a checkerboard titration to find the best signal-to-noise ratio.[6][17]
-
Cross-Reactivity: The secondary antibody may be cross-reacting with the blocking agent or other components. Ensure you are using a high-quality, cross-adsorbed secondary antibody.[17]
Q: My screen with an overlapping peptide library yielded no positive hits. What went wrong?
A: A lack of positive hits can be frustrating but is a common issue. Consider these possibilities:
-
The Epitope is Conformational: The most likely reason is that the antibody recognizes a conformational epitope that cannot be mimicked by short, linear peptides.[2][10] In this case, you must switch to a method suitable for conformational epitopes, like phage display or HDX-MS.
-
Peptide Design Flaws: The chosen peptide length may be too short to encompass the entire epitope, or the offset may be too large, causing a critical residue to be missed. A common design is 15-mer peptides with an 11-amino acid offset (4-amino acid shift).[4][18]
-
Antibody Inactivity: The antibody may not be functional in the ELISA format or may have lost activity due to improper storage. Verify antibody activity using a positive control, such as the full-length EBNA3B protein.
Phage Display Panning
Q: After three rounds of panning, sequencing reveals only wild-type phage or sequences unrelated to EBNA3B. What should I do?
A: This indicates a failure to enrich for specific binders, often due to non-specific binding.
-
Increase Washing Stringency: Use more stringent wash conditions (e.g., increase the volume, duration, or number of washes, or add a mild detergent like Tween-20 to the wash buffer).[9]
-
Pre-clear the Phage Library: Before panning, incubate the phage library with isotype control antibodies or components of the blocking solution to remove non-specific binders.[9]
-
Check Target Integrity: Ensure the antibody used for panning is pure and correctly folded. Antibody aggregation can lead to non-specific phage binding.
-
Environmental Contamination: Contamination of reagents or workspace with wild-type phage is a common problem. Use aerosol-resistant pipette tips and consider preparing fresh solutions.[19][20]
Q: The titer of my amplified phage is very low. How can I improve the yield?
A: Low phage yield can halt the enrichment process. Key optimization steps include:
-
Host Cell Health: Use a fresh, early-log phase culture of the E. coli host strain (e.g., ER2738) for infection. Overgrown cultures lead to poor phage production.[20]
-
Optimal Incubation Time: The standard amplification time is 4.5-5 hours. Shorter times result in low yield, while longer incubations can lead to phage with deletions.[19]
-
Proper Aeration: Ensure vigorous shaking and use a flask with a volume at least 10 times that of the culture to provide adequate aeration.[20]
-
PEG Precipitation: Ensure the PEG/NaCl solution is fully dissolved and homogeneous. Incubate the precipitation step at 4°C for at least 2 hours, or overnight, to maximize phage recovery.[9]
Section 3: Data Presentation and Experimental Protocols
Data Summary Tables
Table 1: Comparison of Common Epitope Mapping Techniques
| Technique | Epitope Type | Resolution | Throughput | Key Advantage | Key Limitation |
| Overlapping Peptides / ELISA | Linear | Medium-High (to single residue with truncation) | High | Simple, cost-effective for linear scans.[4] | Fails to identify conformational epitopes.[2] |
| Phage Display | Linear & Conformational (Mimotopes) | Low-Medium | High | Identifies conformational binders without native protein.[7] | Selected peptides may not match the native sequence.[19] |
| Site-Directed Mutagenesis | Linear & Conformational | High (single residue) | Low | Directly tests the contribution of specific residues.[10] | Labor-intensive; mutations can cause global misfolding.[10] |
| HDX-Mass Spectrometry | Conformational | Medium (5-10 residues) | Medium | Maps epitopes on the native protein in solution.[3] | Lower resolution than crystallography.[2] |
| X-ray Crystallography / Cryo-EM | Conformational | Very High (atomic level) | Very Low | Provides a definitive, high-resolution map.[3] | Technically complex, requires pure protein and crystals.[3] |
Table 2: Quick Troubleshooting Guide for Peptide ELISA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | Insufficient blocking/washing; Antibody concentration too high. | Extend blocking time, increase wash steps, perform antibody titration.[6][16] |
| Weak or No Signal | Epitope is conformational; Reagents expired; Incorrect buffer pH. | Test antibody against full-length protein; Use fresh reagents; Verify buffer composition.[2][6] |
| Poor Reproducibility | Inconsistent pipetting; Plate edge effects due to evaporation. | Use calibrated pipettes; Seal plates tightly during incubation; Avoid using outer wells.[6] |
| No Hits in Library Screen | Antibody recognizes a conformational epitope. | Switch to a method suitable for conformational epitopes (e.g., Phage Display).[1][2] |
Experimental Protocols
Protocol 1: General Method for Linear Epitope Mapping via Peptide-ELISA
-
Peptide Library Design: Design a library of overlapping peptides (e.g., 15-mers with an 11-amino acid offset) spanning the full length of the EBNA3B protein sequence.[18]
-
Plate Coating: Dilute each peptide to a final concentration of 5-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS-T). Incubate for 1-2 hours at room temperature.[16]
-
Primary Antibody Incubation: Wash the plate as in step 3. Add 100 µL of the primary antibody (specific to EBNA3B) diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate as in step 3. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[17]
-
Detection: Wash the plate 5 times. Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP). Allow the color to develop in the dark.
-
Read Plate: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Identify positive "hits" as peptides that yield a signal significantly above the background (e.g., >3 standard deviations above the mean of negative control wells).
Section 4: Visualizations of Experimental Workflows
Caption: A flowchart illustrating the process of linear epitope mapping from design to fine-mapping.
Caption: The cyclical workflow for enriching and identifying antibody-specific phage clones.
Caption: A decision tree to guide the selection of an appropriate epitope mapping strategy.
References
- 1. PEPperPRINT: Linear vs. conformational epitope mapping: Methods, differences, and strategic use in drug development [pepperprint.com]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Multi‐perspectives and challenges in identifying B‐cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three strategies for T cell epitopes mapping | MolecularCloud [molecularcloud.org]
- 5. Overlapping Peptide Libraries - ProteoGenix [proteogenix.science]
- 6. biocompare.com [biocompare.com]
- 7. Epitope Mapping by Phage Display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epitope Mapping with Random Phage Display Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epitope Mapping: The First Step in Developing Epitope-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Predicting epitopes for vaccine development using bioinformatics tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 17. southernbiotech.com [southernbiotech.com]
- 18. Overlapping Peptide Library to Map Qa-1 Epitopes in a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
- 20. neb.com [neb.com]
Validation & Comparative
A Comparative Guide to the Immunogenicity of EBV Epitopes: Focusing on Ebna3B (416-424)
This guide provides a detailed comparison of the Epstein-Barr virus (EBV) epitope Ebna3B (416-424) with other well-characterized EBV T-cell epitopes. The content is tailored for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and therapeutic development strategies.
Introduction to EBV Epitopes and Immune Surveillance
Epstein-Barr virus, a ubiquitous human herpesvirus, establishes a lifelong persistent infection that is controlled by a robust T-cell mediated immune response. This response targets a variety of viral antigens expressed during both the latent and lytic phases of the viral life cycle. The immunogenicity of these antigens is not uniform; instead, the T-cell response is often directed towards a limited number of immunodominant epitopes. Understanding the hierarchy of these responses is crucial for the development of effective EBV-targeted immunotherapies and vaccines.
This guide focuses on the HLA-A*11:01-restricted epitope derived from the Epstein-Barr nuclear antigen 3B (EBNA3B), specifically the amino acid sequence 416-424 (IVTDFSVIK). This epitope is a known immunodominant target in HLA-A11 positive individuals. Here, we compare its characteristics and the T-cell responses it elicits with those of other significant EBV epitopes from both latent and lytic viral proteins.
Quantitative Comparison of T-Cell Responses to EBV Epitopes
The following tables summarize quantitative data on the frequency of T-cells responding to various EBV epitopes. It is important to note that the data are compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental protocols, donor cohorts, and reporting metrics.
Table 1: Comparison of T-Cell Responses to Latent Phase EBV Epitopes
| Epitope Name | Amino Acid Sequence | Protein Origin | HLA Restriction | Frequency of Responding CD8+ T-cells (% of total CD8+) | Reference |
| Ebna3B (416-424) | IVTDFSVIK | EBNA3B | HLA-A11:01 | Immunodominant in HLA-A11+ individuals, can constitute a major part of the EBV-specific response | [1][2][3] |
| Ebna3B (399-408) | AVFDRKSDAK | EBNA3B | HLA-A11:01 | Subdominant to IVTDFSVIK in most HLA-A11+ individuals | [3] |
| Ebna3A (325-333) | FLRGRAYGL | EBNA3A | HLA-B08:01 | Immunodominant in HLA-B8+ individuals | [4] |
| Ebna3A (379-387) | RPPIFIRRL | EBNA3A | HLA-B07:02 | Immunodominant in HLA-B7+ individuals | [1] |
| LMP2A (426-434) | CLGGLLTMV | LMP2A | HLA-A*02:01 | Generally elicits lower frequency responses compared to EBNA3 epitopes | [5] |
Table 2: Comparison of T-Cell Responses to Lytic Phase EBV Epitopes
| Epitope Name | Amino Acid Sequence | Protein Origin | HLA Restriction | Frequency of Responding CD8+ T-cells (% of total CD8+) | Reference |
| BZLF1 (190-197) | RAKFKQLL | BZLF1 | HLA-B08:01 | Can be high, up to 5.5% in some healthy carriers | [4] |
| BMLF1 (280-288) | GLCTLVAML | BMLF1 | HLA-A02:01 | Frequently recognized in HLA-A2+ individuals | [4] |
| BRLF1 (109-117) | YVLDHLIVV | BRLF1 | HLA-A*02:01 | Often co-dominant with other lytic epitopes in HLA-A2+ individuals | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to quantify and compare T-cell responses to EBV epitopes are provided below.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay quantifies the frequency of antigen-specific T-cells based on their ability to secrete cytokines, most commonly Interferon-gamma (IFN-γ), upon stimulation with a specific epitope.
Materials:
-
PVDF-bottomed 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (or similar enzyme conjugate)
-
BCIP/NBT substrate
-
Peripheral blood mononuclear cells (PBMCs) from EBV-seropositive donors
-
Synthetic EBV epitope peptides (e.g., Ebna3B 416-424)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
-
Recombinant human IL-2
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Cell Plating: Add 2x10^5 to 5x10^5 PBMCs to each well.
-
Epitope Stimulation: Add the synthetic EBV peptides to the corresponding wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash with PBST and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash again and add the BCIP/NBT substrate.
-
-
Spot Development and Analysis: Allow spots to develop for 5-20 minutes. Stop the reaction by washing with distilled water. Air-dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T-cell responses, simultaneously measuring cytokine production and the expression of cell surface markers to identify the phenotype of the responding cells.
Materials:
-
PBMCs from EBV-seropositive donors
-
Synthetic EBV epitope peptides
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, incubate 1-2 x 10^6 PBMCs per well with EBV peptides (1-10 µg/mL) for 6 hours at 37°C. Include positive and negative controls.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin for the last 4-5 hours of incubation to trap cytokines intracellularly.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Subsequently, permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of CD8+ T-cells producing specific cytokines in response to each EBV epitope.
Chromium (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the cytotoxic activity of T-cells by quantifying their ability to lyse target cells that have been pre-loaded with radioactive chromium-51.
Materials:
-
Effector cells: EBV epitope-specific CD8+ T-cell lines or clones
-
Target cells: HLA-matched B-lymphoblastoid cell lines (LCLs) or other target cells pulsed with the relevant EBV peptide
-
Sodium Chromate (⁵¹Cr)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.
-
Co-culture: Plate the labeled target cells in a 96-well V-bottom plate. Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous release: Target cells incubated with medium alone.
-
Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.
-
Supernatant Harvesting: Centrifuge the plate again and harvest the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the harvested supernatants using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the comparison of EBV epitopes.
Caption: Workflow for comparing EBV epitope immunogenicity.
Caption: Simplified T-cell activation by an EBV epitope.
Conclusion
References
- 1. Increased Frequency of EBV-Specific Effector Memory CD8+ T Cells Correlates with Higher Viral Load in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HUMAN CYTOTOXIC T LYMPHOCYTE RESPONSES TO EPSTEIN-BARR VIRUS INFECTION | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and prevalence of CD8(+) T-cell responses directed against Epstein-Barr virus-encoded latent membrane protein 1 and latent membrane protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of T-cell Cross-Reactivity Stimulated by EBV EBNA3B (416-424)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the T-cell response stimulated by the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) epitope (amino acids 416-424; IVTDFSVIK). The focus is on the potential for cross-reactivity of T-cells activated by this immunodominant epitope. This analysis is crucial for understanding the nuances of EBV-specific immunity and for the development of targeted immunotherapies.
Executive Summary
T-cells recognizing the HLA-A11-restricted EBV EBNA3B (416-424) epitope, hereafter referred to as IVT, represent a significant component of the cytotoxic T-lymphocyte (CTL) response to EBV in HLA-A11 positive individuals. A key characteristic of the T-cell response to the IVT epitope is its broad and diverse T-cell receptor (TCR) repertoire. This diversity suggests a high potential for cross-reactivity with other structurally similar peptides, which can have implications for both protective immunity and potential off-target effects in therapeutic applications. This guide compares the features of the T-cell response to the immunodominant IVT epitope with the subdominant EBNA3B (399-408) AVFDRKSDAK (AVF) epitope, highlighting the characteristics that may predict cross-reactivity.
Comparison of T-cell Responses: Immunodominant vs. Subdominant EBV Epitopes
The nature of the T-cell response, particularly the diversity of the TCR repertoire, can provide insights into the likelihood of cross-reactivity. A more diverse repertoire increases the probability that some T-cell clones will recognize other, non-target peptides. The following table summarizes the key differences in the T-cell responses to the immunodominant IVT and subdominant AVF epitopes of EBV EBNA3B, both presented by HLA-A11.
| Feature | EBNA3B (416-424) - IVT (Immunodominant) | EBNA3B (399-408) - AVF (Subdominant) | Implication for Cross-Reactivity |
| CTL Precursor Frequency | High | Low | A higher frequency of specific T-cells increases the overall chance of a cross-reactive event. |
| TCR Vβ Usage | Broad and diverse | Highly restricted and conserved | A diverse TCR repertoire is a strong indicator of a higher potential for cross-reactivity, as different TCRs can recognize a range of structurally similar peptides. |
| TCR CDR3 Region | Diverse in length and amino acid motifs | Identical length and conserved amino acid motifs | The diversity in the antigen-binding region (CDR3) directly contributes to the ability to recognize multiple ligands. |
| Affinity of TCRs | Includes both low- and high-affinity TCRs | Predominantly high-affinity TCRs | The presence of low-affinity TCRs may increase the likelihood of cross-reactivity with peptides that have a lower degree of similarity. |
Experimental Protocols
To investigate the cross-reactivity of T-cells stimulated with the EBV EBNA3B (416-424) epitope, a series of in vitro experiments are required. The following are detailed methodologies for key assays.
In Vitro T-cell Stimulation with Peptide
This protocol describes the expansion of antigen-specific T-cells from peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
PBMCs isolated from an HLA-A11 positive, EBV-seropositive donor.
-
Synthetic EBV EBNA3B (416-424) peptide (IVTDFSVIK).
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).
-
Recombinant human Interleukin-2 (IL-2).
-
96-well round-bottom plates.
-
-
Procedure:
-
Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Add the synthetic IVT peptide to the cell suspension at a final concentration of 1-10 µg/mL.
-
Plate 200 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
After 3 days, add recombinant human IL-2 to each well to a final concentration of 20 U/mL.
-
Replenish the medium with fresh medium containing IL-2 every 2-3 days.
-
After 10-14 days, the expanded T-cells are ready for use in cross-reactivity assays.
-
Chromium-51 Release Cytotoxicity Assay
This assay measures the ability of stimulated T-cells to lyse target cells presenting the cognate peptide or potential cross-reactive peptides.
-
Materials:
-
Stimulated T-cells (effector cells).
-
Target cells (e.g., HLA-A11 positive B-lymphoblastoid cell line).
-
Chromium-51 (51Cr) as sodium chromate.
-
Peptides of interest (EBNA3B 416-424 as a positive control, irrelevant peptide as a negative control, and potential cross-reactive peptides).
-
96-well V-bottom plates.
-
Gamma counter.
-
-
Procedure:
-
Label the target cells by incubating them with 100 µCi of 51Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with complete medium to remove excess 51Cr.
-
Resuspend the target cells at 1 x 10^5 cells/mL.
-
Pulse the target cells with the respective peptides (10 µg/mL) for 1 hour at 37°C.
-
Plate 1 x 10^4 target cells per well in a 96-well V-bottom plate.
-
Add the effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Set up control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
-
ELISpot Assay for IFN-γ Release
This assay quantifies the number of T-cells that secrete IFN-γ upon recognition of a specific peptide, providing a measure of T-cell activation.
-
Materials:
-
Stimulated T-cells.
-
Antigen-presenting cells (APCs), such as irradiated PBMCs from an HLA-A11 positive donor.
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody.
-
Peptides of interest.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase.
-
Substrate solution (e.g., BCIP/NBT).
-
ELISpot reader.
-
-
Procedure:
-
Activate the ELISpot plate by washing with sterile PBS.
-
Block the wells with complete medium for at least 30 minutes.
-
Add 2 x 10^5 APCs to each well.
-
Add the peptides of interest to the corresponding wells at a final concentration of 10 µg/mL.
-
Add 1 x 10^4 stimulated T-cells to each well.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours.
-
Wash the plate and add streptavidin-alkaline phosphatase, then incubate for 1 hour.
-
Wash the plate and add the substrate solution.
-
Stop the reaction by washing with distilled water once spots have formed.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Visualizing Experimental Workflows and Signaling
The following diagrams illustrate the experimental workflows and the fundamental signaling pathway of T-cell activation.
A Comparative Guide to EBV Peptides for T-Cell Assays: Ebna3B (416-424) vs. BMLF1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Epstein-Barr Virus T-Cell Epitopes.
The study of T-cell responses to Epstein-Barr virus (EBV) is crucial for understanding viral immunity, developing immunotherapies, and assessing vaccine efficacy. Two frequently utilized peptides in these studies are derived from the EBV nuclear antigen 3B (EBNA3B) and the BMLF1 protein. This guide provides a detailed comparison of the Ebna3B (416-424) peptide and the BMLF1 (259-267) peptide, offering experimental data, detailed protocols, and visual aids to assist researchers in selecting the appropriate tool for their T-cell assays.
Peptide Characteristics and Immunological Context
The fundamental difference between these two peptides lies in their origin within the EBV lifecycle, which dictates their primary role in T-cell immunity.
-
Ebna3B (416-424) (Sequence: IVTDFSVIK): This peptide is derived from a latent phase protein, EBNA3B. Latent antigens are expressed in latently infected B-cells and are the primary targets for cytotoxic T lymphocytes (CTLs) in healthy, long-term virus carriers. The IVTDFSVIK epitope is a well-characterized, immunodominant epitope presented by the HLA-A11 allele.[1][2][3]
-
BMLF1 (259-267) (Sequence: GLCTLVAML): This peptide originates from an early lytic phase protein, BMLF1. Lytic antigens are expressed during active viral replication. T-cell responses to lytic antigens are critical for controlling viral reactivation. The GLCTLVAML epitope is a known immunodominant epitope restricted by the HLA-A2 allele.[4][5][6]
Quantitative Performance in T-Cell Assays
Direct comparative studies quantifying the T-cell response to Ebna3B (416-424) and BMLF1 (259-267) in the same donor cohort are limited due to their different HLA restrictions. However, data from separate studies provide insights into their respective immunogenicity. The following table summarizes representative data from cytotoxicity and IFN-γ ELISpot assays.
| Peptide | Assay Type | HLA Restriction | Effector:Target Ratio | % Specific Lysis / SFU per 10^6 cells | Source Publication |
| Ebna3B (416-424) | Cytotoxicity Assay | HLA-A11 | 10:1 | ~50-60% | Redchenko and Rickinson, J. Virol. (1999)[6] |
| BMLF1 (259-267) | Cytotoxicity Assay | HLA-A2 | 10:1 | ~40-50% | Redchenko and Rickinson, J. Virol. (1999)[6] |
| Ebna3B (416-424) | IFN-γ ELISpot | HLA-A11 | N/A | Variable, can be a dominant response | Tan et al., J. Virol. (1997) |
| BMLF1 (259-267) | IFN-γ ELISpot | HLA-A2 | N/A | Variable, often detected in healthy carriers | Tan et al., J. Virol. (1997) |
Note: The data presented are illustrative and sourced from different studies. Direct comparison of the magnitude of the response should be made with caution due to variations in experimental conditions and donor populations. Generally, T-cell responses to the latent Ebna3B (416-424) epitope are robust and consistently found in healthy HLA-A11 positive carriers, reflecting continuous immune surveillance of latently infected cells. Responses to the lytic BMLF1 (259-267) epitope are also frequently detected, indicating immune control of viral reactivation.
Experimental Methodologies
Detailed protocols are essential for reproducible and reliable T-cell assays. Below are methodologies for a cytotoxicity assay and an IFN-γ ELISpot assay, commonly used to evaluate T-cell responses to viral peptides.
Chromium Release Cytotoxicity Assay
This assay measures the ability of peptide-specific cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the peptide.
1. Target Cell Preparation:
- Use an HLA-matched B-lymphoblastoid cell line (LCL) as target cells.
- Incubate the LCLs (1 x 10^6 cells/mL) with 50 µCi of Na2(51Cr)O4 for 1 hour at 37°C.
- Wash the labeled cells three times with RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
- Resuspend the cells at 1 x 10^5 cells/mL and dispense 100 µL into a 96-well U-bottom plate.
- Add the peptide of interest (Ebna3B or BMLF1) at a final concentration of 1 µg/mL and incubate for 1 hour at 37°C.
2. Effector Cell Preparation:
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-matched healthy donor.
- To generate peptide-specific CTLs, co-culture PBMCs with peptide-pulsed, irradiated autologous feeder cells in the presence of IL-2 for 7-10 days.
- Harvest the effector cells, wash, and resuspend at various concentrations to achieve different effector-to-target (E:T) ratios.
3. Co-culture and Lysis Measurement:
- Add 100 µL of the effector cell suspension to the wells containing the peptide-pulsed target cells at desired E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
- For spontaneous release control, add 100 µL of medium instead of effector cells.
- For maximum release control, add 100 µL of 5% Triton X-100.
- Centrifuge the plate at 200 x g for 3 minutes and incubate for 4-6 hours at 37°C.
- After incubation, centrifuge the plate at 500 x g for 5 minutes.
- Harvest 100 µL of supernatant from each well and measure the radioactivity using a gamma counter.
4. Calculation of Specific Lysis:
- Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
IFN-γ ELISpot Assay
This assay quantifies the number of peptide-specific T-cells that secrete IFN-γ upon stimulation.
1. Plate Coating:
- Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
- Wash the plate four times with sterile phosphate-buffered saline (PBS).
- Block the wells with RPMI 1640 medium containing 10% FBS for 2 hours at room temperature.
2. Cell Plating and Stimulation:
- Isolate PBMCs from an HLA-matched donor.
- Resuspend the PBMCs in complete RPMI medium.
- Add 2 x 10^5 PBMCs to each well.
- Add the Ebna3B or BMLF1 peptide to the respective wells at a final concentration of 5-10 µg/mL.
- Include a negative control (medium alone or an irrelevant peptide) and a positive control (phytohemagglutinin or anti-CD3 antibody).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Detection and Spot Development:
- Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
- Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate six times with PBST.
- Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.
- Wash the plate six times with PBST.
- Add the BCIP/NBT substrate and incubate in the dark until distinct spots emerge.
- Stop the reaction by washing with distilled water.
4. Analysis:
- Allow the plate to dry completely.
- Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: MHC Class I antigen presentation pathway for viral peptides.
Caption: General workflow for peptide-based T-cell assays.
Conclusion
Both Ebna3B (416-424) and BMLF1 (259-267) are valuable tools for the assessment of EBV-specific T-cell immunity. The choice between them will largely depend on the specific research question and the HLA type of the study population. For investigating immune surveillance of latent EBV infection in HLA-A11 positive individuals, the Ebna3B (416-424) peptide is an excellent choice due to its immunodominance. For studying T-cell responses to lytic reactivation in the common HLA-A2 positive population, the BMLF1 (259-267) peptide is highly relevant. This guide provides the necessary information and protocols to effectively utilize these peptides in your research, contributing to a deeper understanding of the complex interplay between EBV and the human immune system.
References
- 1. An HLA-A11-specific motif in nonamer peptides derived from viral and cellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple HLA A11-restricted cytotoxic T-lymphocyte epitopes of different immunogenicities in the Epstein-Barr virus-encoded nuclear antigen 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Accessing Epstein-Barr Virus-Specific T-Cell Memory with Peptide-Loaded Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Guide to the Reproducibility of T-Cell Experiments Utilizing the Ebv ebna3B (416-424) Epitope
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance and reproducibility of experiments using the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) (416-424) peptide (IVTDFSVIK) and its primary alternative, the EBNA3B (399-408) peptide (AVFDRKSDAK). This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in experimental design and data interpretation.
The Epstein-Barr virus nuclear antigen 3B (EBNA3B) is a key target for cytotoxic T-lymphocyte (CTL) responses in individuals positive for the HLA-A11 allele. Within this protein, two epitopes, Ebv ebna3B (416-424) and Ebv ebna3B (399-408), are frequently studied to understand T-cell memory and function in the context of EBV infection. Experimental reproducibility is paramount for the reliable assessment of immune responses in both basic research and clinical trials. This guide delves into the factors influencing the reproducibility of common T-cell assays when using these peptides and provides a framework for comparing their utility.
Performance and Reproducibility: A Comparative Analysis
While both the IVTDFSVIK (416-424) and AVFDRKSDAK (399-408) peptides are well-established HLA-A11-restricted epitopes, their immunogenicity and the subsequent T-cell response can differ, impacting experimental outcomes and reproducibility. The IVTDFSVIK epitope is generally considered immunodominant, often eliciting stronger and more frequent T-cell responses in HLA-A11 positive individuals compared to the subdominant AVFDRKSDAK epitope. This difference in immunodominance can affect the signal-to-noise ratio in functional assays, thereby influencing reproducibility.
The reproducibility of T-cell assays is typically assessed by measuring intra-assay and inter-assay variability, often expressed as the coefficient of variation (%CV). While specific head-to-head reproducibility data for these two peptides is not extensively published in a comparative format, data from studies using pools of EBV peptides, including those from EBNA3B, in Enzyme-Linked Immunospot (ELISPOT) assays provide valuable benchmarks.
| Parameter | Ebv ebna3B (416-424) - IVTDFSVIK (Immunodominant) | Ebv ebna3B (399-408) - AVFDRKSDAK (Subdominant) | General EBV Peptide Pools |
| Typical T-Cell Response | High frequency of responding T-cells, robust signal in functional assays. | Lower frequency of responding T-cells, weaker signal in functional assays. | Variable, dependent on the composition of the pool and donor immune status. |
| Intra-Assay Variability (%CV) | Generally expected to be lower due to a stronger signal over background. | May be higher, particularly in donors with low precursor frequencies, due to a weaker signal. | Mean %CV reported to range from 3.6% to 12.3% in cultured ELISPOT assays[1]. |
| Inter-Assay Variability (%CV) | Generally expected to be lower due to the robustness of the response. | May be higher due to greater sensitivity to minor variations in experimental conditions. | Mean %CV reported to range from 8.8% to 49.3% in cultured ELISPOT assays[1]. |
It is important to note that the %CV can be influenced by a multitude of factors including the specific assay protocol, the source and handling of peripheral blood mononuclear cells (PBMCs), and the laboratory environment.
Key Experimental Protocols
The following are detailed methodologies for three common T-cell assays used to evaluate responses to the Ebv ebna3B (416-424) and (399-408) peptides.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-human IFN-γ capture antibody.
-
Ebv ebna3B (416-424) and (399-408) peptides (lyophilized, reconstituted in DMSO and diluted in sterile PBS).
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A11 positive donor.
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).
-
Biotinylated anti-human IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).
-
BCIP/NBT or AEC substrate, respectively.
-
Automated ELISPOT reader.
Methodology:
-
Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol (B145695) for 1 minute, wash five times with sterile water, and then coat with capture antibody overnight at 4°C. Wash the plate and block with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Cell Plating: Add PBMCs to the wells at a concentration of 2-4 x 10^5 cells/well.
-
Peptide Stimulation: Add the Ebv ebna3B peptides to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (medium with DMSO) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the development of spots. Stop the reaction by washing with water.
-
Analysis: Allow the plate to dry completely and count the spots using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T-cells, identifying the phenotype of the cells producing specific cytokines.
Materials:
-
PBMCs from an HLA-A11 positive donor.
-
Ebv ebna3B (416-424) and (399-408) peptides.
-
Protein transport inhibitors (e.g., Brefeldin A, Monensin).
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Fixation and permeabilization buffers.
-
Flow cytometer.
Methodology:
-
Cell Stimulation: Resuspend PBMCs in complete RPMI-1640 medium and add the Ebv ebna3B peptides at a final concentration of 1-10 µg/mL. Include negative and positive controls. Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to identify the percentage of CD8+ T-cells producing the cytokine of interest in response to peptide stimulation.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells presenting the specific peptide-MHC complex.
Materials:
-
Effector cells: Ebv ebna3B peptide-specific CTL line or freshly stimulated PBMCs from an HLA-A11 positive donor.
-
Target cells: HLA-A11 positive B-lymphoblastoid cell line (LCL) or T2 cells.
-
Sodium Chromate (⁵¹Cr).
-
Ebv ebna3B (416-424) and (399-408) peptides.
-
96-well round-bottom plates.
-
Gamma counter.
Methodology:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.
-
Peptide Pulsing: Resuspend the labeled target cells and pulse them with the Ebv ebna3B peptides at a final concentration of 1-10 µg/mL for 1 hour at 37°C.
-
Co-culture: Plate the peptide-pulsed target cells in a 96-well plate. Add the effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Harvesting: Centrifuge the plate and collect the supernatant.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the T-cell activation signaling pathway and a typical experimental workflow.
References
A Comparative Guide to Immunodominant Epstein-Barr Virus T-Cell Epitopes: Correcting the Record on HLA Restriction
A critical review of published data indicates that the Epstein-Barr Virus (EBV) nuclear antigen 3B (EBNA3B) epitope spanning amino acids 416-424, IVTDFSVIK, is restricted by Human Leukocyte Antigen (HLA)-A11:01, not HLA-B44. This guide serves to clarify this important distinction and provides a comparative analysis of this well-documented HLA-A11-restricted epitope with a confirmed immunodominant HLA-B44-restricted epitope from EBNA3C, EENLLDFVRF. This information is crucial for researchers in immunology, vaccine development, and cellular therapy who rely on accurate epitope and HLA-restriction data.
Comparative Analysis of Immunodominant EBV Epitopes
The following table summarizes the key characteristics of the HLA-A11-restricted EBNA3B epitope and the HLA-B44-restricted EBNA3C epitope, based on experimental data from peer-reviewed studies.
| Feature | HLA-A11:01 Restricted Epitope | HLA-B44 Restricted Epitope |
| EBV Protein | EBNA3B (also known as EBNA-4) | EBNA3C (also known as EBNA-6) |
| Amino Acid Sequence | IVTDFSVIK | EENLLDFVRF |
| Position | 416-424 | 339-348 |
| Confirmed HLA Restriction | HLA-A11:01, HLA-A68:01[1][2][3] | HLA-B44[2][4][5][6][7] |
| Immunogenicity | Immunodominant in HLA-A11 positive individuals[8][9][10][11] | Immunodominant in HLA-B44 positive individuals[2][4][5][6][7] |
| T-Cell Response Data | - High frequency of cytotoxic T-lymphocyte (CTL) precursors.[8] - Strong IFN-γ release in ELISpot assays.[12] - Can sensitize target cells for lysis at concentrations as low as 5 x 10-14 M.[3][11] | - T-cell recognition is dependent on the HLA-B44 subtype, with B4405 showing a stronger response than B4402 and B4403.[2][4][5][6][7] |
| Binding Affinity (IC50) | High affinity for HLA-A11:01.[13] | High affinity for HLA-B*44. |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of HLA restriction and immunogenicity. Below are summaries of common experimental protocols used in the characterization of the epitopes discussed.
2.1. Cytotoxicity Assay (51Cr Release Assay)
This assay measures the ability of epitope-specific CTLs to lyse target cells presenting the peptide on the correct HLA molecule.
-
Target Cell Preparation: Target cells (e.g., lymphoblastoid cell lines - LCLs) expressing the relevant HLA allele (e.g., HLA-A11 or HLA-B44) are labeled with 51Cr. The cells are then pulsed with the synthetic epitope peptide of interest.
-
Effector Cell Preparation: CTLs from an EBV-seropositive donor with the corresponding HLA type are isolated and often expanded in vitro.
-
Co-culture: The 51Cr-labeled target cells are co-cultured with the effector CTLs at various effector-to-target (E:T) ratios.
-
Measurement of Lysis: The amount of 51Cr released into the supernatant, which is proportional to the number of lysed cells, is measured using a gamma counter.
-
Data Analysis: Specific lysis is calculated as: (% experimental release - % spontaneous release) / (% maximum release - % spontaneous release) x 100.
2.2. Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-producing cells, such as IFN-γ secreting T-cells, upon antigen stimulation.
-
Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Incubation: Peripheral blood mononuclear cells (PBMCs) from a donor are added to the wells along with the epitope peptide.
-
Cytokine Secretion: T-cells that recognize the peptide-HLA complex on antigen-presenting cells within the PBMC population will be activated and secrete the cytokine.
-
Detection: After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion. Each spot represents a single cytokine-producing cell.
-
Analysis: The spots are counted to determine the number of antigen-specific T-cells.
2.3. Peptide-MHC Binding Assay
These assays determine the binding affinity of a peptide to a specific HLA molecule.
-
Competitive Binding Assay: Purified, soluble HLA molecules are incubated with a fluorescently or radioactively labeled standard peptide known to bind that HLA allele.
-
Inhibition: Various concentrations of the unlabeled test peptide are added to compete for binding to the HLA molecules.
-
Quantification: The amount of labeled peptide that remains bound to the HLA molecules is measured.
-
IC50 Determination: The concentration of the test peptide that inhibits the binding of the labeled peptide by 50% (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.[1][4][5]
Visualizing Experimental Workflows and Logical Relationships
3.1. Experimental Workflow for Confirming HLA Restriction
The following diagram illustrates a typical workflow to identify and confirm the HLA restriction of a viral T-cell epitope.
3.2. Logical Confirmation of EBNA3B (416-424) HLA-A*11 Restriction
The diagram below outlines the logical flow of evidence that establishes the correct HLA restriction for the EBNA3B (416-424) epitope.
References
- 1. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hierarchy of Epstein-Barr virus-specific cytotoxic T-cell responses in individuals carrying different subtypes of an HLA allele: implications for epitope-based antiviral vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EBV EBNA3B 416-424 (HLA-A*11:01; HLA-A*68:01) | 1 mg | EP11151_1 [peptides.de]
- 4. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Epitope-dependent Selection of Highly Restricted or Diverse T Cell Receptor Repertoires in Response to Persistent Infection by Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HUMAN CYTOTOXIC T LYMPHOCYTE RESPONSES TO EPSTEIN-BARR VIRUS INFECTION | Annual Reviews [annualreviews.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Multiple HLA A11-restricted cytotoxic T-lymphocyte epitopes of different immunogenicities in the Epstein-Barr virus-encoded nuclear antigen 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HLA-A11-restricted epitope polymorphism among Epstein-Barr virus strains in the highly HLA-A11-positive Chinese population: incidence and immunogenicity of variant epitope sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IVTDFSVIK epitope - Immune Epitope Database (IEDB) [iedb.org]
A Comparative Guide to T-Cell Stimulants: Ebv ebna3B (416-424) Peptide vs. CEF Peptide Pools
For researchers, scientists, and drug development professionals, selecting the appropriate positive control or specific antigen for T-cell assays is a critical decision that directly impacts the validity and interpretation of experimental results. This guide provides a detailed comparison between a single, immunodominant peptide, Ebv ebna3B (416-424), and the widely used CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pools.
This comparison will delve into their composition, intended applications, and performance characteristics, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make an informed choice based on their specific experimental needs.
Peptide Composition and Target Population
The fundamental difference between the Ebv ebna3B (416-424) peptide and CEF peptide pools lies in their composition and, consequently, their target T-cell populations.
-
Ebv ebna3B (416-424): This is a single, 9-amino acid peptide (sequence: IVTDFSVIK) derived from the Epstein-Barr virus (EBV) nuclear antigen 3B. Its recognition is highly restricted to individuals expressing the HLA-A11:01 allele, and to a lesser extent, HLA-A68:01. It is known as an immunodominant epitope, meaning it frequently elicits a strong CD8+ T-cell response in individuals who have been exposed to EBV and possess the appropriate HLA type.
-
CEF Peptide Pools: These are mixtures of well-characterized, immunodominant peptides from three common viruses: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. Commercially available CEF pools typically contain either 23 or 32 different peptides. These peptides are restricted by a broad range of common HLA class I alleles, including HLA-A1, -A2, -A3, -A11, -A24, -A68, -B7, -B8, -B27, -B35, and -B44. This broad coverage ensures that a T-cell response can be detected in a majority of the general population, who have likely been exposed to these viruses.
Comparative Performance Data
| Feature | Ebv ebna3B (416-424) Peptide | CEF Peptide Pools |
| Antigen(s) | Single peptide from EBV nuclear antigen 3B | Pool of 23 or 32 peptides from CMV, EBV, and Influenza virus |
| HLA Restriction | Primarily HLA-A11:01 | Broad range of common HLA class I alleles |
| Target Population | EBV-seropositive, HLA-A11:01 positive individuals | General population with a high likelihood of previous exposure to CMV, EBV, or Influenza |
| Typical Application | Specific T-cell response monitoring in a targeted population | General positive control for CD8+ T-cell functionality assays |
| Expected Response Magnitude (IFN-γ ELISpot) | High frequency in the target population (can be >1% of circulating CD8+ T-cells) | Variable, with a significant portion of donors showing a robust response (>50 SFU/3x10^5 PBMCs) |
Recommended Applications
Ebv ebna3B (416-424) is the ideal choice for:
-
Specific Immune Monitoring: Tracking the frequency and function of EBV-specific CD8+ T-cells in HLA-A*11:01 positive individuals, for example, in the context of post-transplant lymphoproliferative disease or EBV-associated malignancies.
-
Epitope-Specific T-Cell Characterization: In-depth study of T-cell receptor (TCR) usage, avidity, and function of a defined T-cell population.
-
Validation of HLA-A*11:01-Restricted Immunotherapies: Serving as a positive control for assays testing the efficacy of therapies targeting this specific epitope.
CEF Peptide Pools are recommended for:
-
Assay Validation and Quality Control: As a reliable positive control to ensure that the assay (e.g., ELISpot, intracellular cytokine staining) is performing correctly and that the cryopreserved PBMCs are viable and functional.
-
General Immune Competence Screening: Assessing the overall CD8+ T-cell responsiveness of a donor, as most individuals will have memory T-cells against at least one of the peptides in the pool.
-
Benchmarking in Large-Scale Studies: Providing a standardized stimulus for comparing T-cell functionality across different cohorts or treatment groups.
Experimental Protocols
Below are detailed methodologies for two common assays used to evaluate T-cell responses to these peptides.
Interferon-gamma (IFN-γ) ELISpot Assay
This assay quantifies the number of IFN-γ-secreting cells at a single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
Ebv ebna3B (416-424) peptide or CEF peptide pool
-
Phytohemagglutinin (PHA) as a positive control
-
Culture medium as a negative control
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.
-
Stimulation: Add the Ebv ebna3B (416-424) peptide (typically 1-10 µg/mL), CEF peptide pool (typically 1-2 µg/mL per peptide), PHA (positive control), or medium only (negative control) to the respective wells.
-
Incubation: Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Stop the reaction when distinct spots emerge.
-
Analysis: Wash the plate with distilled water, allow it to dry, and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This assay allows for the multiparametric characterization of cytokine-producing cells.
Materials:
-
PBMCs
-
Ebv ebna3B (416-424) peptide or CEF peptide pool
-
Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular IFN-γ
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Stimulation: In a 96-well U-bottom plate, stimulate 1-2 x 10^6 PBMCs per well with the peptide(s) and co-stimulatory antibodies for 6-12 hours at 37°C.
-
Protein Transport Inhibition: For the final 4-6 hours of incubation, add a protein transport inhibitor to allow cytokines to accumulate within the cells.
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Then, permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain for intracellular IFN-γ with a fluorochrome-conjugated antibody for 30 minutes at room temperature.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the specific peptide stimulation.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in T-cell stimulation and analysis, the following diagrams have been generated using Graphviz.
Caption: Workflow for IFN-γ ELISpot and ICS T-cell assays.
Caption: Simplified CD8+ T-cell receptor (TCR) signaling pathway.
Conclusion
The choice between Ebv ebna3B (416-424) and CEF peptide pools is dictated by the experimental question. For focused investigations on a specific, immunodominant EBV epitope within a defined patient population (HLA-A*11:01+), the Ebv ebna3B (416-424) peptide is superior. Conversely, for a broad-spectrum positive control to assess general T-cell functionality across a diverse donor cohort, CEF peptide pools are the industry standard. Understanding these key differences allows for more robust experimental design and clearer interpretation of results in cellular immunology research.
Independent Validation of Ebv ebna3B (416-424) Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) derived peptide, amino acids 416-424 (sequence IVTDFSVIK), with alternative EBV epitopes. The findings are supported by a review of independent studies and include detailed experimental data and protocols to aid in the design and evaluation of immunogenicity studies.
Executive Summary
The Ebv ebna3B (416-424) peptide is a well-established, immunodominant, HLA-A11-restricted cytotoxic T lymphocyte (CTL) epitope. Its immunogenicity has been consistently confirmed across numerous independent studies, making it a reliable positive control in experiments involving HLA-A11+ individuals and a key target in the study of EBV-specific T-cell responses. While formal "independent validation" studies solely dedicated to replicating initial findings are not prevalent in the literature, its consistent identification and potent T-cell stimulatory capacity in diverse research contexts serve as robust validation of its immunological significance. This guide compares the immunogenic properties of Ebv ebna3B (416-424) with other notable EBV T-cell epitopes and alternative antigen formulations.
Data Presentation: Comparative Immunogenicity of EBV Epitopes
The following tables summarize quantitative data on the T-cell responses to Ebv ebna3B (416-424) and other immunodominant EBV epitopes.
Table 1: Frequency of EBV-Specific CD8+ T-Cells
| Epitope | HLA Restriction | Frequency in Peripheral Blood Mononuclear Cells (PBMCs) | Study Context |
| Ebv ebna3B (416-424) | HLA-A11 | Can constitute a significant fraction of EBV-specific CTLs, in some cases up to 80% of isolated clones.[1] | Healthy carriers, Infectious Mononucleosis (IM) patients |
| Ebv ebna3B (399-408) | HLA-A11 | Subdominant compared to Ebna3B (416-424) in most individuals.[2] | Healthy carriers |
| Ebv ebna3A (325-333) | HLA-B8 | Often immunodominant in HLA-B8+ individuals. | Healthy carriers, IM patients |
| Ebv ebna3A (158-166) | HLA-B8 | Co-dominant with Ebna3A (325-333) in many HLA-B8+ individuals. | Healthy carriers, IM patients |
| BZLF1 (190-197) | HLA-B8 | Immunodominant lytic cycle epitope. | IM patients |
| BRLF1 (134-143) | HLA-A11 | Lytic cycle epitope with recognized responses.[3] | Healthy carriers, Rheumatoid Arthritis patients |
Table 2: Functional Profile of T-Cells Responding to EBV Antigens
| Antigen Target | T-Cell Type | Predominant Cytokine Secretion | Functional Characteristics |
| Ebna3B | CD8+ | IFN-γ, TNF-α | Cytotoxic activity, crucial for controlling EBV-transformed B-cells. |
| Ebna3A/3C | CD8+ | IFN-γ, TNF-α | Similar to Ebna3B-specific T-cells, contributing to the control of latent infection. |
| Lytic Cycle Antigens (e.g., BZLF1, BMLF1) | CD8+ | IFN-γ | Responses are prominent during primary infection (IM) and are thought to control viral replication. |
| EBNA1 | CD4+ | IFN-γ, IL-2 | Important for long-term immune surveillance and control of EBV-associated malignancies.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in immunogenicity studies are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the frequency of antigen-specific, cytokine-secreting T-cells.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
EBV peptide of interest (e.g., Ebv ebna3B 416-424)
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2x10^5 PBMCs per well.
-
Stimulation: Add the EBV peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells, wash the plate, and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash and add streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash and add BCIP/NBT substrate. Monitor for the appearance of spots.
-
Analysis: Stop the reaction by washing with distilled water. Dry the plate and count the spots using an ELISpot reader.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the cytotoxic activity of T-cells by quantifying the release of ⁵¹Cr from labeled target cells.
Materials:
-
Effector T-cells (e.g., in vitro expanded EBV-specific T-cell line)
-
Target cells (e.g., autologous B-lymphoblastoid cell line (LCL) pulsed with the EBV peptide)
-
Sodium chromate (B82759) (⁵¹Cr)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times to remove excess ⁵¹Cr.
-
Co-culture: Plate the labeled target cells in a 96-well V-bottom plate. Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a cell-lysing agent (e.g., Triton X-100).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
HLA Class I Tetramer Staining and Flow Cytometry
This method allows for the direct visualization and quantification of antigen-specific T-cells.
Materials:
-
Fluorochrome-labeled HLA-A11/Ebv ebna3B (416-424) tetramer
-
Fluorochrome-labeled antibodies against T-cell surface markers (e.g., CD8, CD3)
-
PBMCs
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend PBMCs in FACS buffer.
-
Tetramer Staining: Add the HLA-A11/Ebv ebna3B (416-424) tetramer to the cells and incubate for 20-30 minutes at room temperature in the dark.
-
Surface Marker Staining: Add anti-CD8 and anti-CD3 antibodies and incubate for 30 minutes at 4°C.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, then on CD3+ and CD8+ cells. The percentage of tetramer-positive cells within the CD8+ T-cell population represents the frequency of Ebv ebna3B (416-424)-specific T-cells.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways involved in T-cell activation.
Caption: Experimental workflows for key immunogenicity assays.
Caption: Simplified T-cell receptor signaling pathway.
References
- 1. rupress.org [rupress.org]
- 2. HUMAN CYTOTOXIC T LYMPHOCYTE RESPONSES TO EPSTEIN-BARR VIRUS INFECTION | Annual Reviews [annualreviews.org]
- 3. Increased Frequency of EBV-Specific Effector Memory CD8+ T Cells Correlates with Higher Viral Load in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Correlating EBV EBNA3B (416-424) T-Cell Response with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the current understanding of the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) (416-424) T-cell response and its correlation with clinical outcomes in EBV-associated diseases. We will explore the performance of EBV-specific T-cell therapies, with a focus on post-transplant lymphoproliferative disease (PTLD), and provide supporting data from clinical trials. Detailed experimental protocols for assessing T-cell responses are also included to facilitate the design and interpretation of future studies.
Introduction to EBV-Specific T-Cell Immunity
Epstein-Barr virus, a ubiquitous herpesvirus, establishes a lifelong latent infection in the majority of the world's population. In healthy individuals, a robust T-cell immune surveillance, particularly by cytotoxic T-lymphocytes (CTLs), effectively controls EBV-infected B-cells.[1][2] However, in immunocompromised individuals, such as transplant recipients, this control can be lost, leading to the development of serious pathologies, including PTLD.[3][4]
The cellular immune response to EBV is directed against a variety of viral antigens expressed during different phases of the viral life cycle. Among the latent antigens, the EBNA3 protein family (EBNA3A, 3B, and 3C) are potent targets for CD8+ T-cells.[1][5] Specifically, the HLA-A11-restricted epitope EBNA3B (416-424) has been identified as an immunodominant target of the CTL response in many individuals.[6][7] Understanding the correlation between the T-cell response to this specific epitope and clinical outcomes is crucial for the development of targeted immunotherapies and prognostic biomarkers.
Comparison of Clinical Outcomes with EBV-Specific T-Cell Therapies
While data directly correlating the EBNA3B (416-424)-specific T-cell response to clinical outcomes in large cohorts is still emerging, several clinical trials have demonstrated the efficacy of adoptively transferred EBV-specific T-cells in treating EBV-associated diseases, particularly PTLD. These therapies typically involve T-cells targeting a range of EBV antigens, including the immunodominant EBNA3 proteins.
Tabelecleucel: An Off-the-Shelf Allogeneic EBV-Specific T-Cell Immunotherapy
Tabelecleucel is an investigational allogeneic T-cell immunotherapy consisting of EBV-specific T-cells. Clinical trials have shown promising results in patients with EBV+ PTLD who have failed prior therapies.
Table 1: Clinical Outcomes of Tabelecleucel in Patients with EBV+ PTLD
| Clinical Trial/Study | Patient Population | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) | 1-Year Overall Survival (OS) |
| ALLELE Phase 3 Trial [8][9] | Relapsed/Refractory EBV+ PTLD after HSCT or SOT | 75 | 50.7% | 28.0% | 22.7% | 23.0 months | 55.7% |
| - HSCT Cohort | 26 | 50.0% | 30.8% | 19.2% | 19.0 months | - | |
| - SOT Cohort | 49 | 51.0% | 24.5% | 26.5% | Not Evaluable | - | |
| Expanded Access Protocol (NCT02822495) [10][11] | Relapsed/Refractory EBV+ PTLD after HSCT or SOT | 26 | 65.4% | 38.5% | 26.9% | Not Reported | 70.0% (at 1 and 2 years) |
| - HSCT Cohort | 14 | 50.0% | - | - | - | 61.5% (at 1 and 2 years) | |
| - SOT Cohort | 12 | 83.3% | - | - | - | 81.5% (at 1 and 2 years) |
HSCT: Hematopoietic Stem Cell Transplant; SOT: Solid Organ Transplant
These data highlight the potential of EBV-specific T-cell therapies to induce durable responses in a patient population with a poor prognosis. The higher overall survival in responders compared to non-responders underscores the clinical benefit of a functional anti-EBV T-cell response.[8]
Alternative Therapeutic Approaches
Besides adoptive T-cell therapies, other strategies are being explored to manage EBV-associated diseases:
-
Rituximab: A monoclonal antibody targeting CD20 on B-cells, which is a standard first-line therapy for PTLD.[12]
-
Chemotherapy: Used for more aggressive or refractory cases of PTLD.[12]
-
Reduction of Immunosuppression: A common initial step in managing PTLD in transplant recipients.[12]
The development of therapies that specifically boost the endogenous T-cell response to immunodominant epitopes like EBNA3B (416-424) remains an active area of research.
Experimental Protocols for Assessing EBV-Specific T-Cell Response
Accurate quantification and characterization of the EBV-specific T-cell response are essential for both clinical monitoring and research. The following are detailed methodologies for two commonly used assays.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This method allows for the quantification of antigen-specific T-cells based on their production of cytokines upon stimulation.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Stimulation:
-
Resuspend PBMCs in complete RPMI medium.
-
In a 96-well plate, add 1-2 x 10^6 PBMCs per well.
-
Add the EBV EBNA3B (416-424) peptide (or a pool of EBV peptides) at a final concentration of 1-10 µg/mL.
-
Include a positive control (e.g., PMA/Ionomycin or a superantigen like SEB) and a negative control (medium alone).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well to trap cytokines intracellularly. Incubate for an additional 4-6 hours.
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize with a permeabilization buffer (containing a mild detergent like saponin (B1150181) or Triton X-100).
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for detecting and quantifying the number of cytokine-secreting cells at a single-cell level.[2][5][17][18]
Protocol:
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 5 times with sterile PBS.
-
Coat the plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate to remove unbound capture antibody and block with complete RPMI medium for at least 30 minutes.
-
Prepare a cell suspension of PBMCs.
-
Add 2-3 x 10^5 PBMCs per well.
-
Add the EBV EBNA3B (416-424) peptide (or peptide pool) to the appropriate wells.
-
Include positive (e.g., PHA or anti-CD3 antibody) and negative (medium alone) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate thoroughly.
-
Add a substrate solution (e.g., BCIP/NBT) that will form a colored precipitate at the site of cytokine secretion.
-
Stop the reaction by washing with distilled water once spots have developed.
-
-
Analysis:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the T-cell response to EBV can aid in understanding the mechanisms of action and designing effective therapeutic strategies.
T-Cell Receptor Signaling Pathway upon EBV Antigen Recognition
The recognition of the EBV EBNA3B (416-424) peptide presented by an HLA class I molecule on an infected B-cell initiates a cascade of intracellular signaling events within the CD8+ T-cell, leading to its activation, proliferation, and effector function.
Caption: TCR signaling cascade initiated by EBV peptide recognition.
Experimental Workflow for Assessing EBV-Specific T-Cell Response
This workflow outlines the key steps involved in quantifying the EBV-specific T-cell response from a patient sample.
Caption: Workflow for measuring EBV-specific T-cell responses.
Logical Relationship: T-Cell Response and Clinical Outcome
This diagram illustrates the logical connection between the presence of a robust EBV-specific T-cell response and favorable clinical outcomes in the context of EBV-associated diseases.
Caption: Correlation between T-cell response and clinical outcome.
Conclusion
The T-cell response to EBV, particularly to immunodominant epitopes such as EBNA3B (416-424), plays a critical role in controlling EBV-associated diseases. The success of EBV-specific T-cell immunotherapies in clinical trials for PTLD provides strong evidence for this correlation. Standardized and robust methods for quantifying and characterizing these T-cell responses are essential for advancing our understanding, developing novel therapies, and identifying patients who would benefit most from such interventions. Further research focusing on the direct quantitative correlation between the T-cell response to specific epitopes like EBNA3B (416-424) and clinical outcomes will be invaluable for the development of more targeted and effective treatments for EBV-associated pathologies.
References
- 1. HUMAN CYTOTOXIC T LYMPHOCYTE RESPONSES TO EPSTEIN-BARR VIRUS INFECTION | Annual Reviews [annualreviews.org]
- 2. The T-cell Response to Epstein-Barr Virus–New Tricks From an Old Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epstein-Barr Virus-Associated Post-Transplant Lymphoproliferative Disorders after Hematopoietic Stem Cell Transplantation: Pathogenesis, Risk Factors and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Difference Between Epstein–Barr Virus Positive and Negative Post-transplant Lymphoproliferative Disorders and Their Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Revisiting the Tissue Microenvironment of Infectious Mononucleosis: Identification of EBV Infection in T Cells and Deep Characterization of Immune Profiles [frontiersin.org]
- 6. Sequences of cytotoxic T-lymphocyte epitopes in the Epstein-Barr virus (EBV) nuclear antigen-3B gene in a Japanese population with or without EBV-positive lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EBV EBNA3B 416-424 (HLA-A*11:01; HLA-A*68:01) | 1 mg | EP11151_1 [peptides.de]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of EBV-specific CD4/CD8 T cell numbers, absolute CD4/CD8 T cell numbers and EBV load in solid organ transplant recipients with PLTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed analysis of Epstein–Barr virus-specific CD4+ and CD8+ T cell responses during infectious mononucleosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. EBV post-transplant lymphoproliferative disorder – update on management and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Epstein–Barr virus shedding and its correlation with the risk of post-transplant lymphoproliferative disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 33217 - EBV inSIGHT™ T Cell Immunity | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytometric analysis of T cell phenotype using cytokine profiling for improved manufacturing of an EBV‐specific T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epstein-Barr Virus Epitope–Major Histocompatibility Complex Interaction Combined with Convergent Recombination Drives Selection of Diverse T Cell Receptor α and β Repertoires - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A quantitative assay for Epstein-Barr Virus-specific immunity shows interferon-gamma producing CD8+ T cells increase during immunosuppression reduction to treat posttransplant lymphoproliferative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
